Dibenz(b,f)azepine
描述
Structure
3D Structure
属性
IUPAC Name |
11H-benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGTWRLJTMHIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871625 | |
| Record name | Iminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256-96-2 | |
| Record name | Dibenz[b,f]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000256962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iminostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-dibenz[b,f]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J411KQJ8C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel Dibenz[b,f]azepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The dibenz[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including antidepressants, anticonvulsants, and anxiolytics.[1][2] The unique tricyclic system, with a central seven-membered azepine ring fused to two benzene rings, provides a rigid yet three-dimensional structure ideal for interacting with various biological targets.[3] This guide provides an in-depth overview of modern and classical synthetic strategies for creating novel dibenz[b,f]azepine derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Modern Synthetic Approaches: Metal-Catalyzed Cross-Coupling Reactions
Modern organic synthesis has been revolutionized by metal-catalyzed cross-coupling reactions, which offer efficient and versatile routes to complex molecules. The construction of the dibenz[b,f]azepine core is no exception, with methods like the Buchwald-Hartwig amination and Mizoroki-Heck reaction being particularly powerful.
The palladium-catalyzed Buchwald-Hartwig amination is a key method for forming the central azepine ring through an intramolecular C-N bond formation.[1] This approach typically involves the cyclization of a suitably substituted 2-aminobiphenyl derivative.
A recent streamlined synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives utilizes an intramolecular Buchwald-Hartwig coupling as the final and most challenging step.[3] The general workflow for this synthesis is depicted below.
Caption: General workflow for the three-step synthesis of dibenz[b,f]azepin-10-ol derivatives.
Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization
This protocol is adapted from a reported synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.[3]
-
Reactants: To a solution of the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate in tetrahydrofuran (THF), add palladium acetate (Pd(OAc)₂), Xantphos as the ligand, and potassium carbonate (K₂CO₃) as the base.
-
Reaction Conditions: Heat the mixture at 50-60 °C for 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Optimization of Buchwald-Hartwig Reaction Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | THF | 50-60 | 2 | High |
| 2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 80 | 4 | Moderate |
| 3 | PdCl₂(PPh₃)₂ | dppf | NaOtBu | Toluene | 100 | 6 | Low |
Note: This table is a representative summary based on typical optimization studies for such reactions.
A highly efficient one-pot domino process for the synthesis of dibenzo[b,f]azepines involves a palladium-catalyzed Mizoroki-Heck reaction followed by a Buchwald-Hartwig amination.[1][4] This strategy allows for the rapid construction of the tricyclic system from simple starting materials.[1]
Caption: Domino Mizoroki-Heck and Buchwald-Hartwig amination for dibenzo[b,f]azepine synthesis.
Experimental Protocol: General One-Pot Domino Synthesis
-
Reactants: In a reaction vessel, combine the 2-bromostyrene derivative, the 2-chloroaniline derivative, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a base (e.g., Cs₂CO₃) in an appropriate solvent like toluene.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.
-
Monitoring: Follow the disappearance of starting materials and the appearance of the product using TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired dibenzo[b,f]azepine derivative.
Table 2: Yields of Substituted Dibenzo[b,f]azepines via Domino Synthesis
| R¹ Substituent | R² Substituent | Yield (%) |
| H | H | >95 |
| 4-OMe | H | 92 |
| 4-CF₃ | H | 85 |
| H | 5-Cl | 88 |
Note: Yields are representative and based on literature reports for similar domino reactions.[1]
Modification of Existing Scaffolds: Synthesis of Carbamazepine Analogs
Carbamazepine is a widely available dibenz[b,f]azepine derivative, making it an excellent starting material for the synthesis of novel analogs.[5] This approach is valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies.
A recent study reported the synthesis of an N-(2-tetrahydrofuran)-carbamazepine derivative (CR80) with potential antitumor activity.[5][6]
Caption: Synthetic workflow for the CR80 carbamazepine derivative.
Experimental Protocol: Synthesis of N-(2-tetrahydrofuran)-Carbamazepine (CR80) [5][6]
-
Reactants: In a round-bottom flask connected to a reflux condenser, add carbamazepine (0.5 mmol, 118 mg), 5 mL of tetrahydrofuran (THF), anhydrous aluminum chloride (AlCl₃) (10 mol%, 24 mg), and 2,3-dihydrofuran (1 mmol, 70 mg).[5][6]
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.[5][6]
-
Purification: After cooling, purify the crude reaction mixture directly by column chromatography using an ethyl acetate/hexane mobile phase.[5][6]
Table 3: Quantitative Data for the Synthesis of CR80
| Parameter | Value | Reference |
| Starting Material | Carbamazepine (99%) | [5][6] |
| Reagent | 2,3-Dihydrofuran (99%) | [5][6] |
| Catalyst | Anhydrous AlCl₃ | [5][6] |
| Solvent | Tetrahydrofuran (THF) | [5][6] |
| Reaction Time | 3 hours | [5][6] |
| Temperature | Reflux | [5][6] |
| Chemical Yield | 50% | [5][6] |
| Purification | Column Chromatography (AcOEt/Hexane) | [5][6] |
Classical Synthetic Routes
While modern catalytic methods offer high efficiency, classical synthetic routes remain relevant and are often used for large-scale production.
The first synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine was reported in 1899 and involved the cyclization of 2,2'-diaminobibenzyl using polyphosphoric acid (PPA) at high temperatures.[1]
Experimental Protocol: Classical Amine Condensation
-
Reactant: Place 2,2'-diaminobibenzyl in a reaction flask with polyphosphoric acid (PPA).
-
Reaction: Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours.
-
Work-up: Carefully pour the hot mixture into ice water to quench the reaction and precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Conclusion
The synthesis of novel dibenz[b,f]azepine derivatives continues to be an active area of research, driven by the therapeutic potential of this versatile scaffold. This guide has provided an overview of key synthetic strategies, from classical ring-closing reactions to modern, highly efficient metal-catalyzed domino processes. The detailed protocols and quantitative data presented herein are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical space around this important pharmacophore.
References
- 1. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 2. Strategies in the synthesis of dibenzo[ b,f]heteropines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia | PLOS One [journals.plos.org]
- 6. Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel SIRT2 Inhibitors: A Technical Guide to 10,11-dihydro-5H-dibenz[b,f]azepine Derivatives
For Immediate Release
This technical guide provides an in-depth overview of the discovery and characterization of a novel class of 10,11-dihydro-5H-dibenz[b,f]azepine-based inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in cellular processes and various diseases. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of selective SIRT2 inhibitors.
Core Findings: Identification of Potent and Selective SIRT2 Inhibitors
A focused library of small molecules based on the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold was synthesized and screened for inhibitory activity against sirtuin isoforms. This campaign led to the identification of two lead compounds, designated as compound 8 and compound 20 , which demonstrated low micromolar inhibitory potency against SIRT2 and significant selectivity over the closely related SIRT1 isoform.
Compound 8 emerged as the most potent inhibitor with a half-maximal inhibitory concentration (IC50) of 18 µM against SIRT2. Notably, this compound exhibited over 30-fold selectivity for SIRT2, with only 11% inhibition of SIRT1 observed at a high concentration of 500 µM. Similarly, compound 20 displayed a SIRT2 IC50 of 30 µM and showed minimal inhibition of SIRT1 (12% at 100 µM).
Furthermore, cellular assays confirmed the biological activity of these inhibitors. Compound 8 demonstrated antiproliferative effects in the MCF-7 human breast cancer cell line at a concentration of 30 µM, highlighting its potential for further development as a therapeutic agent. Computational modeling studies suggest that these compounds likely exert their inhibitory effect by binding to the nicotinamide pocket (C-pocket) of the SIRT2 enzyme.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of the lead compounds against SIRT2 and their selectivity over SIRT1.
| Compound ID | Chemical Scaffold | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) @ Concentration (µM) | Reference |
| 8 | 10,11-dihydro-5H-dibenz[b,f]azepine | 18 | 11 @ 500 | |
| 20 | 10,11-dihydro-5H-dibenz[b,f]azepine | 30 | 12 @ 100 |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of the 10,11-dihydro-5H-dibenz[b,f]azepine SIRT2 inhibitors.
In Vitro Fluorimetric Sirtuin Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of the compounds against SIRT1 and SIRT2.
Materials:
-
Recombinant human SIRT1 and SIRT2 enzymes
-
Fluor de Lys-SIRT2 (BML-KI178) and Fluor de Lys (BML-KI104) substrates
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution (containing nicotinamidase and a fluorescent developing agent)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well black microplate, add the following components in order:
-
Assay buffer
-
Test compound solution or DMSO vehicle control
-
SIRT1 or SIRT2 enzyme
-
Fluor de Lys substrate
-
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate the plate at 37°C for an additional period (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability (Antiproliferation) Assay
This protocol describes the method used to assess the effect of the inhibitors on the proliferation of MCF-7 human breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well clear or opaque microplates (depending on the viability reagent)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a DMSO vehicle control.
-
Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the conversion of the reagent into a detectable signal.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the concentration at which the compound inhibits cell growth by 50% (GI50).
Visualizing the Discovery Workflow and Key Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the inhibitor discovery process and a simplified representation of the SIRT2 signaling pathway.
The Dibenz[b,f]azepine Scaffold: A Cornerstone in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The dibenz[b,f]azepine core, a privileged tricyclic scaffold, has proven to be a remarkably versatile platform in the discovery and development of a wide array of clinically significant therapeutic agents. Its unique, rigid, and three-dimensional structure allows for precise interactions with a multitude of biological targets, leading to potent and selective pharmacological activities. This technical guide provides an in-depth exploration of the dibenz[b,f]azepine scaffold, encompassing its synthesis, key therapeutic applications, mechanisms of action, and relevant experimental protocols.
Core Structure and Synthesis
The dibenz[b,f]azepine scaffold consists of a central seven-membered azepine ring fused to two benzene rings. This tricyclic system can be functionalized at various positions, most notably at the N5 position of the azepine ring and the C10 and C11 positions of the ethylene bridge, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Several synthetic strategies have been developed to construct the dibenz[b,f]azepine core. Key approaches include:
-
Intramolecular Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of the central azepine ring. It typically involves the cyclization of a 2,2'-dihalogenated stilbene derivative with an amine.[1]
-
Ring Expansion of N-Arylindoles: This method involves the rearrangement of N-arylindoles under acidic conditions to yield the dibenz[b,f]azepine skeleton.[1]
-
Palladium-Catalyzed Domino Reactions: Multi-component reactions, such as a domino Heck-Buchwald-Hartwig sequence, have been employed for the efficient one-pot synthesis of dibenz[b,f]azepine derivatives from readily available starting materials.[1]
Therapeutic Applications and Bioactivity
Derivatives of the dibenz[b,f]azepine scaffold have demonstrated significant therapeutic value across a range of disease areas, including epilepsy, neuropathic pain, mood disorders, and cancer.
Anticonvulsant Activity
Carbamazepine, oxcarbazepine, and eslicarbazepine acetate are prominent examples of dibenz[b,f]azepine-based drugs widely used in the treatment of epilepsy and neuropathic pain. Their primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive neuronal firing.
Antidepressant and Anxiolytic Activity
Tricyclic antidepressants (TCAs) such as imipramine and clomipramine, which feature a 10,11-dihydrodibenzo[b,f]azepine core, have been instrumental in the management of depression and anxiety disorders. Their therapeutic effects are primarily attributed to the inhibition of serotonin and norepinephrine reuptake. Opipramol, another derivative, exhibits anxiolytic properties through its high affinity for sigma receptors.
Anticancer Activity
More recently, the dibenz[b,f]azepine scaffold has emerged as a promising framework for the development of novel anticancer agents. Certain derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines, often through the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase II.[2]
Quantitative Bioactivity and Pharmacokinetic Data
For ease of comparison, the following tables summarize key quantitative data for representative dibenz[b,f]azepine derivatives.
Table 1: Pharmacokinetic Parameters of Dibenz[b,f]azepine-Based Antiepileptic Drugs
| Drug | Tmax (h) | t1/2 (h) | Bioavailability (%) | Protein Binding (%) |
| Carbamazepine | 4-8 | 12-17 (multiple doses) | 75-85 | 70-80 |
| Oxcarbazepine | 4.5 | 8-10 (for active metabolite) | ~95 | ~40 (for active metabolite) |
| Eslicarbazepine Acetate | 2-3 | 10-20 | >90 | <40 |
Table 2: Pharmacokinetic Parameters of Dibenz[b,f]azepine-Based Tricyclic Antidepressants
| Drug | Tmax (h) | t1/2 (h) | Bioavailability (%) | Protein Binding (%) |
| Imipramine | 1-2 | 9-20 | 22-77 | 60-95 |
| Clomipramine | 2-6 | 19-37 | ~50 | ~97 |
| Opipramol | 3 | 6-11 | ~94 | ~91 |
Table 3: In Vitro Anticancer Activity of Selected Dibenz[b,f]azepine Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 5e | Topoisomerase II | 6.36 ± 0.36 | [2] |
| 5e | Leukaemia SR | 13.05 ± 0.62 | [2] |
| 4g | LM8G7 (murine osteosarcoma) | 15 | [3] |
| 4g | OVSAHO (human ovarian cancer) | 24 | [3] |
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of dibenz[b,f]azepine derivatives stem from their interaction with various biological targets. The following diagrams illustrate key signaling pathways modulated by these compounds.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel dibenz[b,f]azepine derivatives. The following sections provide representative experimental protocols.
Synthesis of Carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide)
This protocol describes a common method for the synthesis of carbamazepine from 5H-dibenzo[b,f]azepine (iminostilbene).
Materials:
-
5H-dibenzo[b,f]azepine (iminostilbene)
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous toluene
-
Triethylamine
-
Ammonia (gas or aqueous solution)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acylation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 5H-dibenzo[b,f]azepine in anhydrous toluene.
-
Cool the solution in an ice bath and add triethylamine.
-
Slowly add a solution of phosgene in toluene to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Amination: Cool the reaction mixture again in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise.
-
Stir the mixture vigorously for an additional period.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude carbamazepine by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
In Vitro Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay is used to determine the ability of a compound to inhibit the decatenating activity of topoisomerase II.
Materials:
-
Human topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound (dissolved in DMSO)
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel and electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, kDNA, and the test compound at various concentrations (include a vehicle control with DMSO).
-
Initiate the reaction by adding human topoisomerase IIα enzyme to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated, relaxed DNA minicircles (which migrate into the gel).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA in the presence of the test compound compared to the vehicle control.
In Vitro ADMET Testing: Metabolic Stability in Liver Microsomes
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its potential for first-pass metabolism.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system in a water bath at 37°C.
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Add the pre-warmed HLM suspension to initiate a pre-incubation period.
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
The metabolic stability is determined by calculating the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Conclusion
The dibenz[b,f]azepine scaffold continues to be a highly valuable and productive structural motif in medicinal chemistry. Its adaptability has led to the development of blockbuster drugs and promising clinical candidates for a wide range of debilitating diseases. A thorough understanding of its synthesis, structure-activity relationships, and mechanisms of action is essential for the rational design of new and improved therapeutic agents based on this remarkable core. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate novel dibenz[b,f]azepine derivatives in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Electronic Structure of 11H-Dibenz(b,f)azepines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 11H-Dibenz(b,f)azepine, also known as iminostilbene, is a tricyclic heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives form the core of numerous pharmaceuticals, including anticonvulsants like carbamazepine and various tricyclic antidepressants.[2][3] A thorough understanding of the electronic structure of this moiety is paramount for rational drug design, predicting molecular properties, and developing novel applications. This guide provides an in-depth analysis of the key electronic features of the 11H-Dibenz(b,f)azepine core, summarizing quantitative data from computational and experimental studies, detailing common experimental protocols, and visualizing critical workflows and relationships.
Molecular Geometry and Conformation
The 11H-Dibenz(b,f)azepine molecule consists of a central seven-membered azepine ring fused to two benzene rings.[1] This structure is not planar; the central ring typically adopts a folded or boat-like conformation.[4][5] The degree of folding and specific geometric parameters are influenced by substitution patterns and packing forces in the crystal lattice.[4]
Computational studies, particularly those using Density Functional Theory (DFT), have been employed to determine the optimized geometry.[6] These theoretical models are often validated by experimental data from X-ray crystallography.[7]
Table 1: Selected Geometric Parameters of 5H-dibenzo[b,f]azepine
| Parameter | Method | Value | Reference |
| Bond Lengths (Å) | |||
| C10-C11 | X-ray | 1.343 | [7] |
| N5-C4a | X-ray | 1.411 | [7] |
| N5-C5a | X-ray | 1.411 | [7] |
| Bond Angles (º) | |||
| C4a-N5-C5a | X-ray | 125.4 | [7] |
| C10-C11-C11a | X-ray | 124.9 | [7] |
| Dihedral Angles (º) | |||
| C6-C5a-C11a-C11 | B3LYP/6-311G | 0.0 | [6] |
| C5a-C11a-C11-C10 | B3LYP/6-311G | 29.1 | [6] |
| C11a-C11-C10-N5 | B3LYP/6-311G | 0.1 | [6] |
| C11-C10-N5-C4a | B3LYP/6-311G | 50.6 | [6] |
Note: Atom numbering can vary between publications. The data presented reflects values for the core iminostilbene structure.
Frontier Molecular Orbitals and Electronic Properties
The reactivity, electronic transitions, and charge transport properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and the energy required for its lowest electronic excitation.[8]
For 11H-Dibenz(b,f)azepine and its derivatives, the HOMO is typically localized on the electron-rich regions, including the fused benzene rings and the nitrogen atom's lone pair. The LUMO, an antibonding π* orbital, is generally distributed across the conjugated system of the molecule.[9] The energy of these orbitals can be tuned by adding electron-donating or electron-withdrawing substituents, a key strategy in drug design.[5]
Table 2: Calculated Electronic Properties
| Molecule/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
| EPBZ Derivative (Base) | -5.99 | -1.98 | 4.01 | B3LYP/6-31G | [9] |
| EPBZ with -NH2 | -5.48 | -1.74 | 3.74 | B3LYP/6-31G | [9] |
| EPBZ with -NO2 | -6.72 | -3.01 | 3.71 | B3LYP/6-31G** | [9] |
Note: "EPBZ" refers to a benzodiazepine derivative, included for comparison of a similar seven-membered ring system. Direct HOMO/LUMO values for the parent 11H-Dibenz(b,f)azepine were not consistently reported in the initial search results, but the trend with substituents is illustrative.
Aromaticity and Electron Delocalization
While the two outer benzene rings are fully aromatic, the central seven-membered azepine ring in the neutral 11H-Dibenz(b,f)azepine molecule is considered anti-aromatic.[6] This is based on computational studies involving energetic DFT calculations and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS).[6] However, upon protonation at the nitrogen atom, the resulting cation gains aromatic character, a phenomenon known as homoheteroaromaticity.[6] This change in electronic character upon protonation can have significant implications for its interaction with biological targets in physiological environments.
Experimental and Computational Methodologies
The electronic structure of 11H-Dibenz(b,f)azepines is elucidated through a combination of computational modeling and experimental techniques.
Computational Protocols
Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] It is widely used to predict molecular geometries, orbital energies, and other electronic properties.[11]
-
Workflow:
-
Input Preparation: The molecular structure (atomic coordinates) is defined. A theoretical method (functional, e.g., B3LYP) and a basis set (e.g., 6-31G(d)) are selected.[11]
-
Geometry Optimization: The calculation iteratively adjusts atomic positions to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).[9]
-
Property Calculation: Once the stable structure is confirmed, properties like HOMO/LUMO energies, molecular electrostatic potential, and orbital distributions are calculated.
-
Experimental Protocols
X-Ray Crystallography: This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12] It provides accurate data on bond lengths, bond angles, and conformation, which are used to validate computational models.[13]
-
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a solvent from a saturated solution or by vapor diffusion.[14][15] The purity of the compound and the choice of solvent are critical.[14]
-
Data Collection: A suitable crystal is mounted and placed in a diffractometer. It is then irradiated with a beam of X-rays, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed mathematically to generate an electron density map of the crystal's unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined to best fit the experimental data, yielding the final, precise molecular structure.[13]
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[16] It is used to study electronic transitions, typically π→π* transitions in conjugated systems.[17] The wavelength of maximum absorbance (λmax) is related to the HOMO-LUMO energy gap.[18][19]
-
Methodology:
-
Sample Preparation: The compound is dissolved in a suitable UV-transparent solvent (e.g., methanol, water) to prepare a dilute solution of known concentration.[2]
-
Instrument Setup: A dual-beam spectrophotometer is typically used.[20] One beam passes through a cuvette containing the pure solvent (the blank), and the other passes through an identical cuvette with the sample solution.
-
Spectrum Acquisition: The instrument scans a range of wavelengths (e.g., 190-400 nm) and records the absorbance at each wavelength.[20] The absorbance of the blank is automatically subtracted from the sample's absorbance.
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength, from which the λmax can be identified.[18] Derivatives of 11H-Dibenz(b,f)azepine show characteristic absorption maxima related to the aromatic rings and the C=C double bond in the azepine ring.[2]
-
Structure-Activity Relationships and Applications
The electronic properties of the 11H-Dibenz(b,f)azepine scaffold are directly linked to its biological activity and potential applications.
-
Drug Development: In drug development, computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D Quantitative Structure-Activity Relationship (3D-QSAR) models.[21][22] These models correlate the steric and electrostatic fields (governed by the electronic structure) of different derivatives with their biological activity, such as agonism of the TRPA1 receptor.[21] This allows for the rational design of more potent and selective drug candidates.
-
Materials Science: The rigid, electron-rich nature of the dibenzazepine core makes it a promising candidate for use in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) as a charge transport or host material.
The relationship between chemical modification and biological activity can be visualized as a logical progression.
References
- 1. Dibenz(b,f)azepine | C14H11N | CID 9212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. learn.schrodinger.com [learn.schrodinger.com]
- 9. espublisher.com [espublisher.com]
- 10. Density functional theory - Wikipedia [en.wikipedia.org]
- 11. medium.com [medium.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 14. How To [chem.rochester.edu]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. eu-opensci.org [eu-opensci.org]
- 17. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 20. mdpi.com [mdpi.com]
- 21. Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][1,4]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular modeling studies on 11H-dibenz[b,e]azepine and dibenz[b,f][1,4]oxazepine derivatives as potent agonists of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Versatility of the Dibenz[b,f]azepine Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dibenz[b,f]azepine scaffold, a tricyclic heterocyclic system, is a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds. Its unique, rigid, and three-dimensional structure allows for specific interactions with a multitude of biological targets, leading to a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the pharmacological activities associated with the dibenz[b,f]azepine ring, focusing on its anticancer, anticonvulsant, antidepressant, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Anticancer Activity
Dibenz[b,f]azepine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes involved in DNA replication and the induction of apoptosis.
Quantitative Data: In Vitro Cytotoxicity and Enzyme Inhibition
Several studies have quantified the anticancer effects of novel dibenz[b,f]azepine derivatives. The following tables summarize the half-maximal inhibitory concentrations (IC50) against various cancer cell lines and the inhibition of topoisomerase II, a critical enzyme for DNA replication.
Table 1: In Vitro Anticancer Activity of Dibenz[b,f]azepine Derivatives (IC50, µM) [1]
| Compound | Leukaemia (SR) | Breast Cancer (MCF-7) | Colon Cancer (HCT-116) | Lung Cancer (A549) |
| 5b | 0.073 | >100 | >100 | >100 |
| 5c | 0.068 | >100 | >100 | >100 |
| 5d | 0.061 | >100 | >100 | >100 |
| 5e | 0.030 | 13.05 | - | - |
| 5f | 0.058 | >100 | >100 | >100 |
| Doxorubicin (Standard) | - | - | - | - |
Table 2: Topoisomerase II Inhibitory Activity of Dibenz[b,f]azepine Derivatives [1]
| Compound | IC50 (µM) |
| 5a | 25.18 ± 1.45 |
| 5b | 10.36 ± 0.59 |
| 5c | 15.24 ± 0.87 |
| 5d | 20.11 ± 1.15 |
| 5e | 6.36 ± 0.36 |
| 5f | 8.92 ± 0.51 |
| 5g | 31.76 ± 1.78 |
| Doxorubicin (Standard) | 1.25 ± 0.07 |
Signaling Pathways and Mechanism of Action
The anticancer activity of many dibenz[b,f]azepine derivatives is attributed to their ability to function as topoisomerase II inhibitors and DNA intercalators. This dual mechanism disrupts DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.
Anticancer Mechanism of Dibenz[b,f]azepine Derivatives.
Experimental Protocols
The National Cancer Institute's 60 human tumor cell line screen is a standard method for identifying and characterizing novel anticancer agents.
NCI-60 Screening Workflow.
This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and assay buffer.
-
Compound Incubation: Add the dibenz[b,f]azepine derivative at various concentrations to the reaction mixture. A known topoisomerase II inhibitor (e.g., doxorubicin) is used as a positive control.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The amount of relaxed DNA is quantified to determine the percentage of inhibition.
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
Anticonvulsant Activity
The dibenz[b,f]azepine scaffold is the core of several widely used antiepileptic drugs, including carbamazepine and oxcarbazepine. Their primary mechanism of action involves the modulation of voltage-gated sodium channels.
Quantitative Data: In Vivo Anticonvulsant Efficacy
The anticonvulsant activity of dibenz[b,f]azepine derivatives is typically evaluated in animal models using the maximal electroshock (MES) test. The median effective dose (ED50) is the dose required to protect 50% of the animals from the induced seizure.
Table 3: Anticonvulsant Activity of Dibenz[b,f]azepine Derivatives in the MES Test (Rats) [2]
| Compound | Route | ED50 (mg/kg) |
| Carbamazepine | i.p. | 3.8 |
| Oxcarbazepine | i.p. | 12.5 |
| (S)-12 (acetate derivative) | p.o. | 4.7 ± 0.9 |
| (R)-11 (acetate derivative) | p.o. | 10.9 ± 2.3 |
Signaling Pathways and Mechanism of Action
The anticonvulsant effect of these compounds is primarily mediated by their ability to block voltage-gated sodium channels in a use-dependent manner. This action stabilizes the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizures.
Anticonvulsant Mechanism of Dibenz[b,f]azepine Derivatives.
Experimental Protocols
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[3][4][5][6]
-
Animal Preparation: Male mice or rats are used. The test compound or vehicle is administered via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the electroshock.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal. A drop of saline is applied to the corneas to ensure good electrical contact.
-
Electrical Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.
-
ED50 Calculation: The test is performed on groups of animals at various doses of the compound. The percentage of animals protected at each dose is recorded, and the ED50 value is calculated using probit analysis.
Antidepressant Activity
Classic tricyclic antidepressants (TCAs), such as imipramine and clomipramine, are based on the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold. Their therapeutic effect is primarily due to the inhibition of monoamine reuptake.
Quantitative Data: Monoamine Transporter Binding Affinity
The antidepressant activity of dibenz[b,f]azepine derivatives is correlated with their binding affinity (Ki) to monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Table 4: Monoamine Transporter Binding Affinities (Ki, nM) of Dibenz[b,f]azepine Derivatives [7]
| Compound | SERT | NET | DAT |
| Imipramine | 1.4 | 10 | 4700 |
| Desipramine | 20 | 0.8 | 2400 |
| Clomipramine | 0.2 | 30 | 2300 |
| Compound 4 | 47.0 | 167.0 | 43% inhibition at 1 µM |
| Compound 11 | 9.2 | >1000 | 288.0 |
Signaling Pathways and Mechanism of Action
The antidepressant effect of these compounds arises from their ability to block the reuptake of serotonin and/or norepinephrine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Antidepressant Mechanism of Dibenz[b,f]azepine Derivatives.
Experimental Protocols
The FST is a common behavioral test used to screen for antidepressant activity in rodents.[8][9]
-
Animal Preparation: Mice or rats are treated with the test compound or vehicle for a specified period (e.g., daily for 14 days).
-
Pre-test Session: On the first day, animals are individually placed in a cylinder of water for a 15-minute pre-swim session.
-
Test Session: 24 hours after the pre-test, the animals are placed back in the water for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating without struggling) during the test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: The immobility times of the treated groups are compared to the vehicle control group.
Anti-inflammatory Activity
Certain dibenz[b,f]azepine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of some dibenz[b,f]azepine derivatives may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key in the arachidonic acid cascade.
Anti-inflammatory Mechanism of Dibenz[b,f]azepine Derivatives.
Experimental Protocols
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[1][10][11][12][13]
-
Animal Preparation: Male rats are fasted overnight. The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw. The left paw serves as a control.
-
Measurement of Paw Volume: The volume of both hind paws is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema and Inhibition: The degree of edema is calculated as the difference in paw volume between the right and left paws. The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated group to the vehicle control group.
Conclusion
The dibenz[b,f]azepine ring system represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of pharmacological activities. Its derivatives have yielded clinically significant drugs for the treatment of cancer, epilepsy, and depression, and show promise in the development of novel anti-inflammatory agents. The continued exploration of structure-activity relationships and the elucidation of precise mechanisms of action will undoubtedly lead to the discovery of new and improved therapeutic agents based on this versatile heterocyclic core. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of dibenz[b,f]azepine-based compounds.
References
- 1. inotiv.com [inotiv.com]
- 2. Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 9. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibenz[b,f]azepine: A Core Scaffold for Antipsychotic Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dibenz[b,f]azepine scaffold is a privileged tricyclic system that forms the structural core of numerous centrally active pharmaceuticals, most notably a class of atypical antipsychotics. The unique V-shaped conformation of this tricycle allows for specific interactions with various G-protein coupled receptors (GPCRs), particularly dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the management of psychosis. This technical guide provides a comprehensive overview of dibenz[b,f]azepine as a crucial intermediate in the development of antipsychotic agents, focusing on its structure-activity relationships, synthesis, and the pharmacological evaluation of its derivatives.
Structure-Activity Relationships: Tuning Receptor Affinity and Functional Activity
The antipsychotic properties of dibenz[b,f]azepine derivatives are intrinsically linked to their affinity for and functional activity at dopamine D2 and serotonin 5-HT2A receptors. The substitution pattern on the dibenz[b,f]azepine core and the nature of the side chain at the 5-position are critical determinants of this activity.
A key feature of many dibenz[b,f]azepine-based antipsychotics is the incorporation of a piperazine moiety at the 5-position. This basic nitrogen-containing heterocycle is crucial for interaction with a conserved aspartate residue in the third transmembrane domain of monoamine receptors. Modifications to this piperazine ring, such as the addition of aryl or other bulky substituents, can significantly modulate receptor affinity and selectivity.
Furthermore, substitutions on the aromatic rings of the dibenz[b,f]azepine nucleus can fine-tune the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. For instance, the introduction of electron-withdrawing groups can impact metabolic stability and receptor binding.
Quantitative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of representative dibenz[b,f]azepine derivatives and related atypical antipsychotics for human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dibenz[b,f]azepine Derivative | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference |
| Clozapine | Dibenzodiazepine | 12.6 - 164 | 5.4 - 13 | [1] |
| Olanzapine | Thienobenzodiazepine | 1.1 - 31.3 | 0.9 - 4.0 | [1] |
| Loxapine | Dibenzoxazepine | 1.8 - 10 | 2.5 - 6.8 | [1] |
| Amoxapine | Dibenzoxazepine | 4.3 - 50 | 0.5 - 2.0 | [1] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of novel dibenz[b,f]azepine derivatives. The following sections provide protocols for a representative synthesis and key pharmacological assays.
Synthesis of Dibenzo[b,f]azepine-5-carboxamide Derivatives
This protocol describes a general method for the synthesis of N-substituted dibenzo[b,f]azepine-5-carboxamides, a common class of derivatives with potential antipsychotic activity.
Procedure:
-
Preparation of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride: To a solution of 5H-Dibenzo[b,f]azepine (1 equivalent) in an inert solvent such as toluene, add triphosgene (0.4 equivalents) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude 5H-dibenzo[b,f]azepine-5-carbonyl chloride, which is often used in the next step without further purification.
-
Amidation: The crude 5H-dibenzo[b,f]azepine-5-carbonyl chloride is dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. To this solution, add the desired primary or secondary amine (1.2 equivalents) and a base such as triethylamine (1.5 equivalents) at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired dibenzo[b,f]azepine-5-carboxamide derivative.
In Vitro Receptor Binding Assays
This assay determines the affinity of test compounds for the dopamine D2 receptor using a competitive radioligand binding format.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).
-
Non-specific binding determinant: Haloperidol (10 µM) or Butaclamol (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), 50 µL of test compound solution (at various concentrations), and 50 µL of the membrane preparation (containing 10-20 µg of protein). For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of the non-specific binding determinant.
-
Equilibration: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the affinity of test compounds for the serotonin 5-HT2A receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human serotonin 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin or [³H]-Spiperone.
-
Non-specific binding determinant: Mianserin (10 µM) or Ketanserin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus, Scintillation Cocktail and Counter.
Procedure:
-
Incubation: The incubation procedure is similar to the D2 receptor binding assay, using the appropriate radioligand and non-specific binding determinant for the 5-HT2A receptor.
-
Equilibration: Incubate the plate at 37°C for 30-60 minutes.
-
Filtration and Counting: Follow the same filtration and counting procedure as described for the D2 receptor binding assay.
-
Data Analysis: Analyze the data using the same method as for the D2 receptor binding assay to determine the IC50 and Ki values for the test compounds at the 5-HT2A receptor.
In Vivo Behavioral Models for Antipsychotic Activity
The CAR test is a classic predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned response (avoidance) without affecting the unconditioned response (escape).[2][3][4][5]
Apparatus: A shuttle box with two compartments separated by a door or a hurdle, equipped with a grid floor for delivering a mild foot shock and a conditioned stimulus (e.g., a light or a tone).
Procedure:
-
Training: A rat or mouse is placed in one compartment. The conditioned stimulus (CS) is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal fails to move during the CS, the shock is delivered until it escapes to the other compartment (escape response). This training is repeated for a set number of trials.
-
Testing: Once the animals are trained to a stable level of avoidance, they are treated with the test compound or vehicle. After a specified pretreatment time, they are subjected to a test session identical to the training session.
-
Evaluation: The number of avoidance and escape responses is recorded. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not significantly affect the number of escape responses.
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotic drugs can restore this deficit.[6][7][8][9]
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of a mouse or rat and a speaker to deliver acoustic stimuli.
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a few minutes with background white noise.
-
Testing Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Evaluation: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Antipsychotic drugs are expected to increase PPI in animals with a baseline deficit.
This test is used to assess the potential for extrapyramidal side effects (EPS), a common liability of typical antipsychotics. Atypical antipsychotics generally induce less catalepsy.[10][11][12][13][14]
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).
Procedure:
-
The forepaws of a rat or mouse are gently placed on the horizontal bar, with the hind paws remaining on the surface.
-
The time the animal remains in this unnatural posture (descent latency) is measured, up to a maximum cut-off time (e.g., 180 seconds).
-
The test is typically performed at several time points after drug administration.
-
Evaluation: A significant increase in the descent latency compared to vehicle-treated animals is indicative of catalepsy.
Signaling Pathways and Mechanisms of Action
The antipsychotic effects of dibenz[b,f]azepine derivatives are primarily mediated through their antagonist activity at D2 and 5-HT2A receptors. Blockade of these receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity in key brain circuits implicated in psychosis.
Dopamine D2 Receptor Signaling
Antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia. D2 receptors are Gαi/o-coupled GPCRs. Their blockade by dibenz[b,f]azepine derivatives leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the DARPP-32 protein, which plays a crucial role in modulating dopaminergic signaling.
Serotonin 5-HT2A Receptor Signaling
Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is believed to contribute to the efficacy of atypical antipsychotics against the negative and cognitive symptoms of schizophrenia, and to their lower incidence of EPS. 5-HT2A receptors are Gαq-coupled GPCRs. Their blockade by dibenz[b,f]azepine derivatives inhibits the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to decreased intracellular calcium levels and reduced activation of Protein Kinase C (PKC), ultimately modulating neurotransmitter release and neuronal excitability.
Conclusion
The dibenz[b,f]azepine scaffold remains a highly valuable and versatile template for the design of novel antipsychotic agents. A thorough understanding of its structure-activity relationships, coupled with robust synthetic and pharmacological evaluation methodologies, is paramount for the development of next-generation antipsychotics with improved efficacy and a more favorable side-effect profile. The continued exploration of this chemical space holds significant promise for addressing the unmet medical needs of individuals with schizophrenia and other psychotic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 7. Pre-pulse Inhibition [augusta.edu]
- 8. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 9. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Catalepsy test in rats [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
In Vitro Antioxidant Activity of Dibenz[b,f]azepine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dibenz[b,f]azepine scaffold, a core structure in various pharmacologically active compounds, has garnered significant interest for its potential antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of novel dibenz[b,f]azepine analogues, consolidating quantitative data, detailing experimental protocols, and visualizing key processes. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antioxidant therapeutics.
Quantitative Antioxidant Activity Data
The antioxidant potential of various dibenz[b,f]azepine analogues has been evaluated using a range of in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), to facilitate a comparative analysis of their efficacy.
Table 1: DPPH Radical Scavenging Activity of Dibenz[b,f]azepine Analogues
| Compound/Analogue | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference | Reference |
| 5H-dibenz[b,f]azepine | 25.5 ± 1.2 | Ascorbic Acid | 12.5 ± 0.8 | [1] |
| 10-methoxy-5H-dibenz[b,f]azepine | 18.2 ± 0.9 | Ascorbic Acid | 12.5 ± 0.8 | [1] |
| Amino acid analogue 1 | 48.2 ± 2.5 | BHA | 15.8 ± 1.1 | [2] |
| Amino acid analogue 2 | 55.1 ± 3.1 | BHA | 15.8 ± 1.1 | [2] |
| Aminophenol analogue 2d | - (Good activity) | BHA | - | [3] |
| Aminophenol analogue 2e | - (Predominant activity) | BHA | - | [3] |
Note: BHA stands for Butylated Hydroxyanisole. A lower IC50 value indicates greater antioxidant activity.
Table 2: Inhibition of Lipid Peroxidation by Dibenz[b,f]azepine Analogues
| Compound/Analogue | Concentration (µg/mL) | % Inhibition | Reference Compound | % Inhibition of Reference | Reference |
| 5H-dibenz[b,f]azepine | 100 | 68.4 ± 3.2 | BHA | 85.2 ± 4.1 | [1][4] |
| 10-methoxy-5H-dibenz[b,f]azepine | 100 | 75.1 ± 3.8 | BHA | 85.2 ± 4.1 | [1] |
| Aminophenol analogues (2a-e) | - | Good activity | BHA | - | [3] |
Table 3: Inhibition of Human Low-Density Lipoprotein (LDL) Oxidation
| Compound/Analogue | Concentration (µg/mL) | % Inhibition | Reference Compound | % Inhibition of Reference | Reference |
| 5H-dibenz[b,f]azepine | 100 | Significant inhibition | BHA | - | [4] |
| 10-methoxy-5H-dibenz[b,f]azepine | 100 | Significant inhibition | BHA | - | [4] |
| Aminophenol analogues (2a-e) | - | Good activity | BHA | - | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of antioxidant activities. The following sections provide comprehensive methodologies for the key in vitro assays cited in the literature for dibenz[b,f]azepine analogues.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Dibenz[b,f]azepine analogues (test compounds)
-
Ascorbic acid or BHA (standard antioxidant)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Preparation of test and standard solutions: Prepare stock solutions of the dibenz[b,f]azepine analogues and the standard antioxidant (e.g., Ascorbic acid) in methanol at a concentration of 1 mg/mL. From the stock solutions, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Assay:
-
To a 96-well plate, add 100 µL of the various concentrations of the test compounds or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the test compound/standard solution and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Dibenz[b,f]azepine analogues (test compounds)
-
Trolox or Ascorbic acid (standard antioxidant)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test and standard solutions: Prepare various concentrations of the dibenz[b,f]azepine analogues and the standard antioxidant in a suitable solvent.
-
Assay:
-
Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound or standard solutions at different concentrations.
-
Mix thoroughly.
-
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:
Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.
-
IC50 Determination: Determine the IC50 value from a plot of scavenging percentage versus concentration.
Inhibition of Lipid Peroxidation in an Egg Liposome Model
This assay evaluates the ability of a compound to inhibit the peroxidation of lipids in a model membrane system, often initiated by a pro-oxidant.
Materials:
-
Egg yolk lecithin (phosphatidylcholine)
-
Phosphate buffer (pH 7.4)
-
Ferrous sulfate (FeSO₄) or another pro-oxidant
-
Ascorbic acid
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Dibenz[b,f]azepine analogues (test compounds)
-
BHA (standard antioxidant)
-
Water bath
-
Spectrophotometer
Procedure:
-
Preparation of liposomes:
-
Disperse egg lecithin in phosphate buffer by sonication or vortexing to form a liposomal suspension.
-
-
Induction of lipid peroxidation:
-
To the liposome suspension, add the test compound or standard at various concentrations.
-
Initiate lipid peroxidation by adding a pro-oxidant system, such as FeSO₄ and ascorbic acid.
-
-
Incubation: Incubate the mixture in a shaking water bath at 37°C for a specified time (e.g., 1 hour).
-
Measurement of malondialdehyde (MDA):
-
Stop the reaction by adding TCA.
-
Add TBA reagent to the mixture.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop a pink color.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated as:
Where A_control is the absorbance of the control (with the pro-oxidant but without the test compound) and A_sample is the absorbance of the sample.
Inhibition of Human Low-Density Lipoprotein (LDL) Oxidation
This assay assesses the ability of a compound to protect LDL particles from oxidative modification, a key event in the development of atherosclerosis.
Materials:
-
Human LDL, isolated from fresh plasma by ultracentrifugation.
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Copper (II) sulfate (CuSO₄)
-
Dibenz[b,f]azepine analogues (test compounds)
-
BHA or Probucol (standard antioxidant)
-
Spectrophotometer capable of monitoring conjugated diene formation at 234 nm.
Procedure:
-
LDL preparation: Isolate human LDL from plasma using standard ultracentrifugation methods and dialyze against PBS.
-
Oxidation assay:
-
In a quartz cuvette, mix a solution of LDL in PBS with the test compound or standard at the desired concentration.
-
Initiate oxidation by adding a solution of CuSO₄ (final concentration typically 5-10 µM).
-
The final volume is typically 1 mL.
-
-
Monitoring oxidation: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 234 nm over time at 37°C. The formation of conjugated dienes, an early marker of lipid peroxidation, is measured.
-
Data Analysis:
-
Plot the absorbance at 234 nm against time.
-
Determine the lag phase, which is the time before the rapid propagation of oxidation.
-
The antioxidant activity is expressed as the extension of the lag phase in the presence of the test compound compared to the control (LDL + CuSO₄).
-
Visualization of Experimental Workflows and Potential Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Disclaimer: The signaling pathway diagram is a hypothesized model based on the activities of structurally related compounds like Carbamazepine and Imipramine. Direct evidence for the modulation of these specific pathways by novel dibenz[b,f]azepine analogues is currently limited and requires further investigation.
Concluding Remarks
The available in vitro data suggest that dibenz[b,f]azepine analogues represent a promising class of compounds with significant antioxidant potential. Their ability to scavenge free radicals and inhibit lipid peroxidation underscores their therapeutic potential in conditions associated with oxidative stress. However, the exploration of their mechanisms of action, particularly their interaction with cellular signaling pathways, remains an area ripe for further research. This technical guide provides a foundational resource to aid in the design and execution of future studies aimed at elucidating the full antioxidant capabilities and therapeutic applications of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 3. Synthesis and antioxidant properties of some novel 5H-dibenz[b,f]azepine derivatives in different in vitro model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of 5H-dibenz[B,F] azepine and Its Analogues [jps.usm.my]
Methodological & Application
Application Notes and Protocols: Synthesis of Halo-Dibenz[b,f]azepines via N-Arylindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of halo-dibenz[b,f]azepines, a critical scaffold in medicinal chemistry, through a convenient two-step process starting from readily available indoles. The methodology involves an initial N-arylation of the indole followed by an acid-catalyzed rearrangement. This route offers an efficient pathway to carbamazepine analogues and other derivatives for metabolic, immunological, and structure-activity relationship (SAR) studies.[1][2][3]
Introduction
The dibenz[b,f]azepine heterocyclic system is a foundational structure for numerous well-established pharmaceuticals, including the anticonvulsant carbamazepine and antidepressants like clomipramine and imipramine.[1][2][3] The synthesis of halogenated analogues of these compounds is of significant interest for developing probes to study metabolism, hypersensitivity, and to create derivatives with improved metabolic profiles.[1][2] The presented two-step synthesis via N-arylindoles provides an effective and relatively short route to these valuable halo-dibenz[b,f]azepine intermediates.[1][2][4]
Overall Synthetic Pathway
The synthesis proceeds in two main stages: (1) N-arylation of a substituted indole, and (2) acid-catalyzed rearrangement of the resulting N-arylindole to the dibenz[b,f]azepine core.
Caption: Two-step synthesis of halo-dibenz[b,f]azepines.
Experimental Protocols
Step 1: N-Arylation of Indoles
This procedure utilizes a copper-catalyzed coupling reaction to synthesize the N-arylindole intermediate.[2]
Materials:
-
Substituted Indole
-
Aryl Halide (Iodide or Bromide)
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried flask, add the substituted indole (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-110 °C and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in hexane) to yield the pure N-arylindole.
Step 2: Acid-Catalyzed Rearrangement to Dibenz[b,f]azepine
This protocol describes the cyclization of the N-arylindole intermediate to the final dibenz[b,f]azepine product using polyphosphoric acid (PPA).[2]
Materials:
-
N-Arylindole
-
Polyphosphoric Acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
In a flask, purge polyphosphoric acid (approximately 1 mL per 100 mg of N-arylindole) with an inert atmosphere (e.g., Argon) and pre-heat to 100 °C for 30 minutes.[2]
-
Add the N-arylindole to the hot PPA.
-
Stir the reaction mixture vigorously at 100 °C. The reaction time can vary significantly (typically 36–72 hours) and should be monitored by TLC.[2]
-
Upon completion, cool the reaction to ambient temperature.
-
Cautiously pour the reaction mixture onto a vigorously stirred slurry of ice-cold saturated NaHCO₃ solution.
-
Continue stirring for 1 hour to neutralize the acid.
-
Extract the product with dichloromethane (2 x 100 mL).[2]
-
Combine the organic extracts, wash with water, and evaporate the solvent.[2]
-
Purify the crude product by flash column chromatography (e.g., eluting with 10% EtOAc in hexane) to afford the target halo-dibenz[b,f]azepine.[2]
Caption: Experimental workflow for the PPA-catalyzed rearrangement.
Data Presentation
The yields of this two-step synthesis are dependent on the substitution patterns of both the indole and the N-aryl ring.
Table 1: N-Arylation of Indoles - Representative Yields
| Indole Starting Material | Aryl Halide | Product (N-Arylindole) | Yield (%) |
| Indole | Iodobenzene | N-Phenylindole | 94 |
| Indole | Bromobenzene | N-Phenylindole | ~94 |
| Indole | 4-Fluoroiodobenzene | N-(4'-Fluorophenyl)indole | >80 |
Data synthesized from literature descriptions.[2]
Table 2: Acid-Catalyzed Rearrangement - Representative Yields
| N-Arylindole Starting Material | Product (Dibenz[b,f]azepine) | Yield (%) |
| N-Phenylindole | 5H-Dibenz[b,f]azepine | 67 |
| N-(4'-Fluorophenyl)indole | 2-Fluoro-5H-dibenz[b,f]azepine | 66 |
| N-(3'-Fluorophenyl)indole | 1-Fluoro- & 3-Fluoro-5H-dibenz[b,f]azepine | 55 (combined) |
| N-(2'-Fluorophenyl)indole | 4-Fluoro-5H-dibenz[b,f]azepine | 22 |
| 5-Chloro-N-phenylindole | 8-Chloro-5H-dibenz[b,f]azepine | 33 |
Data extracted from Elliott et al. (2013).[2][5] Yields for the rearrangement step generally range from 22-66%.[2]
Discussion
This synthetic approach is notable for its operational simplicity and the use of accessible starting materials.[2][6] The copper-catalyzed N-arylation is generally high-yielding. The key acid-catalyzed rearrangement step is effective, although yields can be moderate and are influenced by the electronic and steric nature of the substituents.[2]
It is important to note that for some substrates, particularly those with meta-substituents on the N-aryl ring, a mixture of regioisomeric products can be formed.[2] For instance, N-(3'-fluorophenyl)indole yields both 1-fluoro and 3-fluoro dibenz[b,f]azepines.[2] Additionally, a 9-methylacridine can sometimes be formed as a significant by-product, but its formation can be minimized under the specified conditions.[2][6] While fluoro-substituents are well-tolerated, chloro- and bromo-substituted analogues may be susceptible to acid-catalyzed dehalogenation, leading to lower yields.[5]
Conclusion
The synthesis of halo-dibenz[b,f]azepines via the N-arylindole rearrangement pathway is a valuable tool for medicinal chemists and drug development professionals.[1] It provides a straightforward, two-step route to a range of halogenated carbamazepine analogues and other derivatives, facilitating further investigation into their biological properties.[1][2] The detailed protocols and data presented herein serve as a practical guide for the implementation of this synthetic strategy in a research setting.
References
- 1. Convenient syntheses of halo-dibenz[b,f]azepines and carbamazepine analogues via N-arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Convenient syntheses of halo-dibenz[ b , f ]azepines and carbamazepine analogues via N -arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41252K [pubs.rsc.org]
- 3. Convenient syntheses of halo-dibenz[b,f]azepines and carbamazepine analogues via N-arylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 6. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of New Dibenz(b,f)azepine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenz(b,f)azepine and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry. The core structure is central to numerous pharmaceuticals, including the anticonvulsant drug Carbamazepine and various antidepressant agents.[1][2][3][4] The development of new derivatives with improved efficacy and reduced side effects is a key focus of drug discovery.[1] Unambiguous structural confirmation of these new chemical entities is paramount and is achieved through a combination of modern spectroscopic techniques. This document provides detailed protocols and data for the characterization of novel this compound derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.
General Workflow for Spectroscopic Characterization
The comprehensive characterization of a newly synthesized this compound derivative follows a logical workflow. This process begins with the purified compound and employs multiple spectroscopic techniques to probe different aspects of its molecular structure. The data from each analysis are then integrated to provide a complete and unambiguous structural elucidation.
Caption: Workflow for the spectroscopic characterization of new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon backbone.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[6]
-
Typical parameters for ¹H NMR include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use proton decoupling, a 45-degree pulse angle, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Data Presentation: Example NMR Data
The following data are for (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone, a novel derivative synthesized by reacting 5H-dibenzo[b,f]azepine-5-carbonyl chloride with pyrrolidine.[1][7]
Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm, J in Hz) [7]
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
|---|---|---|---|
| 7.609 - 7.578 | dd | J = 8.0, 1.0 | 2H (Aromatic) |
| 7.428 - 7.372 | m | J = 8.0, 7.0, 1.95 | 2H (Aromatic) |
| 7.308 - 7.275 | dd | J = 7.0, 1.95 | 2H (Aromatic) |
| 7.260 - 7.207 | m | J = 7.0, 1.0 | 2H (Aromatic) |
| 6.970 | s | - | 2H (Olefinic, H5, H6) |
| 2.981 - 2.949 | t | J = 6.8 | 4H (Pyrrolidine) |
| 1.692 - 1.646 | t | J = 6.8 | 4H (Pyrrolidine) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm) [1]
| Chemical Shift (δ) | Assignment |
|---|---|
| 157.810 | C=O (Carbonyl) |
| 143.351 | Cq (Quaternary Aromatic) |
| 135.719 | Cq (Quaternary Aromatic) |
| 130.000 | CH (Aromatic) |
| 128.040 | CH (Aromatic) |
| 126.790 | CH (Aromatic) |
| 126.560 | CH (Aromatic) |
| 48.300 | CH₂ (Pyrrolidine) |
| 25.630 | CH₂ (Pyrrolidine) |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for these derivatives, often revealing the protonated molecular ion [M+H]⁺.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol (CH₃OH) or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[1][7]
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature to optimal values for the compound class.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-1000).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. Analyze the fragmentation pattern to gain further structural insights. The observed fragments should be consistent with the proposed chemical structure.[1]
Data Presentation: Example ESI-MS Data
The following table summarizes the mass spectrometry data for four new this compound derivatives.[1]
Table 3: ESI Mass Spectrometry Data (m/z) [1]
| Compound Name | Expected MW | Observed [M+H]⁺ | Key Fragments |
|---|---|---|---|
| (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | 290.36 | 291 | 192 (dibenzo[b,f]azepinyl) |
| (5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone | 381.48 | 382 | 192, 189 |
| (10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | 292.37 | 293 | 194 |
| (10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone | 383.50 | 385 [M+2H] | 265, 222, 194, 189 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[5]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).[8]
-
Perform a background scan (with an empty sample holder or clean ATR crystal) before scanning the sample.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C=C, C-N).
Data Presentation: Characteristic FT-IR Frequencies
The following table lists typical vibrational frequencies for functional groups found in this compound derivatives.
Table 4: Characteristic FT-IR Absorption Bands (cm⁻¹)
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Reference |
|---|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic & Olefinic | [8] |
| 2950 - 2850 | C-H stretch | Aliphatic (e.g., pyrrolidine) | |
| ~1670 | C=O stretch | Amide (carboxamide) | [9] |
| 1625 - 1430 | C=C stretch | Aromatic ring | [8] |
| 1310 - 1240 | C-N stretch | Aromatic amine/amide |[8] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is 10⁻⁵ to 10⁻⁶ M.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.[8]
-
Fill one cuvette with the pure solvent (as a reference/blank) and the other with the sample solution.
-
Scan the absorbance of the sample from approximately 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). These correspond to electronic transitions within the chromophores of the molecule.
Data Presentation: Example UV-Vis Data
The following table presents UV-Vis absorption maxima for several this compound derivatives in a methanol-water solvent system.[1]
Table 5: UV-Vis Absorption Maxima (λmax in nm) [1]
| Compound Name | λmax 1 (Assignment) | λmax 2 (Assignment) | λmax 3 (Assignment) |
|---|---|---|---|
| (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | 210.16 (Aromatic rings) | 248.27 (C=O) | - |
| (5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone | 204.26 (Aromatic rings) | 247.29 (C=O) | 287.59 (C=C) |
| (10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | 206.98 (Aromatic rings) | 248.27 (C=O) | - |
The combined application of NMR, MS, FT-IR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the structural characterization of new this compound derivatives. By following the detailed protocols and utilizing the comparative data presented, researchers can confidently elucidate and confirm the chemical structures of these medicinally important compounds, facilitating the advancement of drug development programs.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. pubs.rsyn.org [pubs.rsyn.org]
- 3. pubs.rsyn.org [pubs.rsyn.org]
- 4. Strategies in the synthesis of dibenzo[ b,f]heteropines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Dibenz[b,f]azepine via Friedel-Crafts Ring Closure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenz[b,f]azepine and its derivatives are a critical class of compounds in medicinal chemistry, forming the core scaffold of several key therapeutic agents, including antidepressants (e.g., Imipramine), anxiolytcs, and anticonvulsants (e.g., Carbamazepine).[1][2] The synthesis of this tricyclic system is a key focus in pharmaceutical development. One of the classical and effective methods for constructing the central seven-membered ring is through an intramolecular Friedel-Crafts reaction. This application note provides detailed protocols and comparative data for the synthesis of Dibenz[b,f]azepine derivatives utilizing this ring closure methodology.
The intramolecular Friedel-Crafts reaction, a powerful tool for forming carbon-carbon bonds on aromatic rings, has been successfully applied to the synthesis of various dibenzo[b,f]heteropines.[3] In the context of Dibenz[b,f]azepine synthesis, this typically involves the cyclization of suitably functionalized diphenylamine precursors. The choice of precursor, catalyst, and reaction conditions significantly influences the yield and purity of the final product.
Core Concept: The Friedel-Crafts Ring Closure
The key strategic step in this synthetic approach is the intramolecular electrophilic aromatic substitution, where a tethered electrophilic carbon attacks one of the phenyl rings of a diphenylamine derivative. This cyclization is typically promoted by a Lewis acid or a protic acid catalyst. The general transformation is depicted below:
Diagram of the general Friedel-Crafts ring closure for Dibenz[b,f]azepine synthesis.
Caption: General workflow of the intramolecular Friedel-Crafts cyclization to form the Dibenz[b,f]azepine ring system.
Comparative Data of Friedel-Crafts Ring Closure Reactions
The selection of the appropriate precursor and catalyst system is crucial for a successful synthesis. The following table summarizes quantitative data from various reported Friedel-Crafts ring closure reactions for the synthesis of Dibenz[b,f]azepine derivatives.
| Precursor | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(N-phenyl-N-tosylamino)phenylacetic acid | P₂O₅ / Toluene | Reflux | - | High | [4] |
| Ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate | P₂O₅ / Toluene | Reflux | - | High | [4] |
| 2-(N-phenyl-N-tosylamino)phenylacetic acid | AlCl₃ / CH₂Cl₂ | - | - | High | [4] |
| Ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate | AlCl₃ / CH₂Cl₂ | - | - | High | [4] |
| 1-(2-(N-phenyl-N-tosylamino)phenyl)-2-bromoethanone | AlCl₃ / CH₃NO₂ | - | - | High | [4] |
| Nitrogen containing carboxylic acids and alkanols | AlCl₃, P₂O₅, or PPA | - | - | High | [5][6] |
| 2,2'-diaminobibenzyl | Polyphosphoric acid (PPA) | Elevated | - | - | [1] |
Experimental Protocols
The following are detailed experimental protocols for key Friedel-Crafts ring closure reactions leading to Dibenz[b,f]azepine derivatives.
Protocol 1: Cyclization of 2-(N-phenyl-N-tosylamino)phenylacetic acid using Phosphorus Pentoxide (P₂O₅)
This protocol is adapted from a general method for the synthesis of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine.[4][7]
Materials:
-
2-(N-phenyl-N-tosylamino)phenylacetic acid
-
Phosphorus Pentoxide (P₂O₅)
-
Toluene, anhydrous
-
Sodium bicarbonate solution, saturated
-
Dichloromethane
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-(N-phenyl-N-tosylamino)phenylacetic acid in anhydrous toluene, add phosphorus pentoxide in portions.
-
Heat the reaction mixture to reflux and maintain for the required duration (monitor by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, followed by a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine derivative.
Protocol 2: Cyclization of Ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate using Aluminum Chloride (AlCl₃)
This protocol outlines a classical Friedel-Crafts approach using a strong Lewis acid.[4][7]
Materials:
-
Ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice bath
-
Hydrochloric acid, dilute (e.g., 1M)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
To the cooled suspension, add a solution of ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture into a flask containing crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the target compound.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from precursor selection to the final analysis of the synthesized Dibenz[b,f]azepine.
Caption: A logical workflow diagram illustrating the key stages in the synthesis and analysis of Dibenz[b,f]azepine via Friedel-Crafts ring closure.
Concluding Remarks
The intramolecular Friedel-Crafts reaction remains a valuable and versatile method for the synthesis of the Dibenz[b,f]azepine core structure. The choice of precursor, whether a carboxylic acid, ester, or other activated species, along with the selection of an appropriate catalyst system such as P₂O₅, AlCl₃, or PPA, allows for flexibility in the synthetic design. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to successfully implement this key transformation in their synthetic endeavors. Careful optimization of reaction conditions is recommended for each specific substrate to achieve the highest possible yields and purity.
References
- 1. d-nb.info [d-nb.info]
- 2. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Friedel-Crafts chemistry. Part 45: expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo- 5H-dibenz(b,f)azepine via Friedel-Crafts cycliacylations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Computational Modeling of Dibenz(b,f)azepine Binding Modes
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the computational modeling of Dibenz(b,f)azepine binding modes. This document outlines detailed methodologies for molecular docking and molecular dynamics simulations, presents quantitative data in structured tables for comparative analysis, and visualizes key biological pathways and experimental workflows using the DOT language for Graphviz.
Introduction to this compound and its Significance
This compound is a tricyclic chemical scaffold that forms the core of various pharmaceutically active compounds. Derivatives of this structure are known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as enzymes and DNA.[1][2] This diverse pharmacology has led to their use as antidepressants, anticonvulsants, and more recently, as potential anti-cancer agents.[2][3][4] Understanding the specific binding modes of these derivatives at a molecular level is crucial for rational drug design, optimization of potency and selectivity, and minimizing off-target effects. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools to elucidate these interactions in atomic detail.
Quantitative Data Summary
The following tables summarize quantitative data from various computational and experimental studies on this compound and related azepine derivatives.
Table 1: Molecular Docking and Binding Affinity Data for Azepine Derivatives
| Compound Class | Target Protein | Method | Binding Affinity (kcal/mol) / IC50 (µM) | Reference |
| Diazepine Derivative (3a) | OmpA | Molecular Docking | -7.54 | [5] |
| Oxazepine Derivative (4a) | OmpA | Molecular Docking | -8.23 | [5] |
| Diazepine Derivative (3a) | exo-1,3-beta-glucanase | Molecular Docking | -7.73 | [5] |
| Oxazepine Derivative (4a) | exo-1,3-beta-glucanase | Molecular Docking | -7.87 | [5] |
| Diazepine Derivative (3a) | Smoothened (SMO) | Molecular Docking | -8.02 | [5] |
| Oxazepine Derivative (4a) | Smoothened (SMO) | Molecular Docking | -8.90 | [5] |
| Diazepine Derivative (3a) | SUFU/GLI-1 | Molecular Docking | -7.96 | [5] |
| Oxazepine Derivative (4a) | SUFU/GLI-1 | Molecular Docking | -7.95 | [5] |
| Dibenzo[b,f]azepine Derivative (5e) | Topoisomerase II | In vitro assay | 6.36 | [3] |
| Dibenzo[b,f]azepine Derivative (5e) | Leukaemia SR cells | In vitro assay | 13.05 | [3] |
Table 2: 3D-QSAR Model Validation Statistics for Dibenz[b,f][6][7]oxazepine Derivatives
| Model | r²cv | r² | r²pred |
| CoMFA | 0.631 | 0.986 | 0.967 |
| CoMSIA | 0.542 | 0.981 | 0.981 |
r²cv: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²pred: Predictive correlation coefficient for the external test set.[6]
Experimental Protocols
Protocol 1: Molecular Docking of this compound Derivatives
This protocol outlines a general workflow for performing molecular docking of this compound derivatives into a protein target.
3.1.1. Software and Tools:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For preparing protein and ligand files and performing the docking.[8]
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
A 3D structure of the target protein: Obtainable from the Protein Data Bank (PDB).
-
A 3D structure of the this compound ligand: Can be drawn using chemical drawing software and energy minimized.
3.1.2. Step-by-Step Procedure:
-
Protein Preparation:
-
Download the PDB file of the target protein.
-
Remove water molecules, ions, and any co-crystallized ligands not relevant to the study.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of the this compound derivative.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Detect the rotatable bonds and assign Gasteiger charges using AutoDock Tools.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted by binding pocket detection tools.
-
Set up a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters.
-
-
Docking Simulation:
-
Use AutoDock Vina to run the docking simulation. The program will explore different conformations and orientations of the ligand within the defined grid box.[9]
-
The output will be a set of docked poses ranked by their binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses in the context of the protein's binding site using PyMOL or Chimera.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Caption: A generalized workflow for molecular docking studies.
Protocol 2: Molecular Dynamics (MD) Simulation of a this compound-Protein Complex
This protocol provides a general framework for conducting MD simulations to study the dynamic behavior of a this compound derivative bound to its target protein.
3.2.1. Software and Tools:
-
GROMACS or AMBER: Widely used MD simulation packages.
-
A force field: Appropriate for proteins and small molecules (e.g., CHARMM36, AMBER).
-
A starting structure: Typically the best-docked pose from a molecular docking study.
-
A high-performance computing (HPC) cluster: MD simulations are computationally intensive.
3.2.2. Step-by-Step Procedure:
-
System Preparation:
-
Place the docked protein-ligand complex in a simulation box of appropriate dimensions.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature while keeping the protein and ligand restrained.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure, allowing the box dimensions to fluctuate. This ensures the correct density of the system.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) without any restraints. Trajectories of atomic coordinates are saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. Stable complexes typically exhibit RMSD fluctuations within 1-3 Å.[10]
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) between the ligand and the protein throughout the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding free energy of the complex.
-
Caption: A standard workflow for MD simulations of protein-ligand complexes.
Signaling Pathway Visualization
Certain this compound derivatives have been investigated for their anti-cancer properties, which may involve the modulation of key signaling pathways. One such pathway is the STAT3 signaling cascade, which is often constitutively active in cancer cells and promotes proliferation and survival.
Caption: Potential inhibition of the STAT3 signaling pathway by this compound derivatives.[11][12][13]
These protocols and data provide a foundational understanding for researchers initiating or advancing their work on the computational modeling of this compound derivatives. The provided workflows can be adapted to specific research questions and target systems.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenz[b,f]azepines, Part 7. Synthesis of new, potentially CNS active dibenz[b,f]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 6. A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Dibenz[b,f]azepine-5-carbonyl chloride in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dibenz[b,f]azepine-5-carbonyl chloride, also known as iminostilbene-5-carbonyl chloride, is a highly reactive acyl chloride derivative of the tricyclic compound 5H-dibenzo[b,f]azepine.[1] Its unique structural framework and the presence of the electrophilic carbonyl chloride group make it a pivotal intermediate in organic and medicinal chemistry.[1] This compound serves as a crucial building block for introducing the dibenz[b,f]azepine-5-carboxamide moiety into target molecules, a common feature in a variety of pharmacologically active compounds.
The primary applications of Dibenz[b,f]azepine-5-carbonyl chloride lie in the synthesis of pharmaceuticals, most notably the anticonvulsant and mood-stabilizing drug Carbamazepine.[1][2] Furthermore, it is extensively used in the development of novel therapeutic agents, including potent antagonists of the P2X4 receptor, which are under investigation for the treatment of neuropathic pain and inflammatory conditions.[1] The reactivity of the carbonyl chloride group allows for straightforward nucleophilic acyl substitution reactions with a range of nucleophiles, including ammonia, primary and secondary amines, and hydrazines, leading to the formation of amides, ureas, and other derivatives.
These application notes provide an overview of the key synthetic uses of Dibenz[b,f]azepine-5-carbonyl chloride, with detailed protocols for the synthesis of Carbamazepine and a representative P2X4 receptor antagonist derivative.
Key Synthetic Applications
Synthesis of Carbamazepine
Dibenz[b,f]azepine-5-carbonyl chloride is a key precursor in one of the common industrial syntheses of Carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide). The synthesis involves the nucleophilic acyl substitution of the chloride with ammonia. This reaction is typically carried out in a neutral, inert solvent, and the resulting crude product can be purified to pharmaceutical-grade by recrystallization.
Synthesis of P2X4 Receptor Antagonists
The P2X4 receptor, an ATP-gated ion channel, is a therapeutic target for managing neuropathic pain and inflammation. Dibenz[b,f]azepine-5-carbonyl chloride is a valuable scaffold for the synthesis of P2X4 receptor antagonists. By reacting it with a diverse range of primary and secondary amines, a library of N-substituted 5H-dibenzo[b,f]azepine-5-carboxamides can be generated. These derivatives have shown significant P2X4 receptor-blocking activity. For instance, N,N-diisopropyl-5H-dibenz[b,f]azepine-5-carboxamide has been identified as a potent P2X4 receptor antagonist with an IC50 of 3.44μM.[3]
Data Presentation
Table 1: Synthesis of Dibenz[b,f]azepine-5-carbonyl chloride Derivatives
| Product | Nucleophile | Solvent | Base | Reaction Time | Yield (%) | Reference |
| (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | Pyrrolidine | Dioxane | Triethylamine | 24 hours | 80 | [4] |
| (5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone | 1-Phenylpiperazine | Dioxane | Triethylamine | 24 hours | 82 | [4] |
| Carbamazepine | Ammonia | Toluene | - | 1 hour (completion) | >90 (typical) | [5][6] |
Table 2: Properties of Dibenz[b,f]azepine-5-carbonyl chloride
| Property | Value | Reference |
| CAS Number | 33948-22-0 | [1] |
| Molecular Formula | C₁₅H₁₀ClNO | [1] |
| Molecular Weight | 255.70 g/mol | [2] |
| Melting Point | 149-153 °C | [1] |
| Appearance | Light yellow or grey powder | [1] |
Experimental Protocols
Protocol 1: Synthesis of Carbamazepine
This protocol describes the synthesis of Carbamazepine via the amidation of Dibenz[b,f]azepine-5-carbonyl chloride.
Materials:
-
Dibenz[b,f]azepine-5-carbonyl chloride
-
Toluene (anhydrous)
-
Ammonia gas
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, gas inlet tube, and magnetic stirrer, suspend Dibenz[b,f]azepine-5-carbonyl chloride in anhydrous toluene.
-
Heat the suspension to 80-95 °C with stirring.
-
Introduce a stream of ammonia gas into the stirred suspension. The reaction is typically carried out under slightly elevated pressure to ensure a sufficient concentration of ammonia.
-
Maintain the reaction temperature and continue the introduction of ammonia for at least one hour to ensure the completion of the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated crude Carbamazepine is collected by filtration using a Buchner funnel.
-
Wash the crude product with fresh toluene to remove any unreacted starting material and soluble impurities.
-
For purification, recrystallize the crude Carbamazepine from a methanol-water mixture. Dissolve the solid in hot methanol, and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a cold methanol-water mixture, and dry under vacuum.
Protocol 2: Synthesis of a Representative P2X4 Receptor Antagonist Derivative
This protocol outlines a general procedure for the synthesis of N-substituted 5H-dibenzo[b,f]azepine-5-carboxamides, exemplified by the reaction with a secondary amine.
Materials:
-
Dibenz[b,f]azepine-5-carbonyl chloride
-
Secondary amine (e.g., pyrrolidine)
-
Anhydrous dioxane
-
Triethylamine
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Isopropyl alcohol
Equipment:
-
Two-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve the secondary amine (e.g., pyrrolidine, 1 equivalent) and triethylamine (1 equivalent) in anhydrous dioxane.
-
Prepare a solution of Dibenz[b,f]azepine-5-carbonyl chloride (1 equivalent) in anhydrous dioxane.
-
Add the Dibenz[b,f]azepine-5-carbonyl chloride solution dropwise to the stirred amine solution at room temperature. A precipitate of triethylamine hydrochloride will form.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, pour the reaction mixture into deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as isopropyl alcohol.
Visualizations
References
- 1. lookchem.com [lookchem.com]
- 2. apicule.com [apicule.com]
- 3. Carbamazepine derivatives with P2X4 receptor-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. CN112961108A - Clean and efficient preparation method of carbamazepine - Google Patents [patents.google.com]
- 6. EP0698602A1 - Process for the preparation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Dibenz[b,f]azepines
For Researchers, Scientists, and Drug Development Professionals
The dibenz[b,f]azepine scaffold is a privileged structural motif found in numerous pharmaceuticals, including antidepressants, anxiolytics, and anticonvulsants. Its synthesis has been a subject of intense research, with palladium-catalyzed cross-coupling reactions emerging as powerful and versatile tools. This document provides detailed application notes and experimental protocols for the synthesis of dibenz[b,f]azepines, focusing on modern palladium-catalyzed methodologies.
Introduction to Synthetic Strategies
The construction of the tricyclic dibenz[b,f]azepine core can be achieved through various palladium-catalyzed reactions. The most prominent among these are the Buchwald-Hartwig amination, Mizoroki-Heck reaction, and tandem or domino processes that combine multiple catalytic steps in a single pot. These methods offer significant advantages over classical approaches, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.
Key Palladium-Catalyzed Methodologies
Intramolecular Buchwald-Hartwig Amination
Intramolecular C-N bond formation via Buchwald-Hartwig amination is a cornerstone for the synthesis of dibenz[b,f]azepines and their derivatives. This reaction typically involves the cyclization of a pre-functionalized substrate containing an amine and an aryl halide.
A notable example is the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. The key and final step is an intramolecular Buchwald–Hartwig coupling of a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate.[1] Optimization of this step has shown that the choice of palladium source, ligand, base, and solvent is crucial for achieving high yields.[1] Microwave irradiation has also been employed to improve reaction rates and yields.[1] The presence of electron-withdrawing groups on the aromatic rings can facilitate the reaction, sometimes allowing for lower reaction temperatures.[1]
Table 1: Optimization of Intramolecular Buchwald-Hartwig Coupling for a Dibenz[b,f]azepine Derivative [1]
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | THF | 50-60 | 2 | - |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | - | Poor |
| 3 | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 110 | - | Poor |
| 4 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 | - | Slightly Better |
| 5 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 170 (MW) | 8 | Good |
Domino and Tandem Reactions
More advanced strategies involve domino or tandem reactions where multiple transformations occur in a single pot, offering increased efficiency and atom economy.
a) Mizoroki-Heck–Buchwald-Hartwig Domino Reaction: A powerful one-pot domino reaction has been developed for the direct synthesis of dibenz[b,f]azepines from 2-bromostyrene and 2-chloroaniline, achieving yields up to 99%.[2][3] This ligand-controlled process allows for the formation of several substituted dibenz[b,f]azepines and their heteroaryl analogues with excellent yields and regioselectivity.[3]
b) Suzuki Coupling–Buchwald-Hartwig Amination: Unsymmetrical 10,11-dihydro-5H-dibenzo[b,f]azepine derivatives have been synthesized via a multi-step sequence that includes a Suzuki coupling followed by an in situ Buchwald-Hartwig amination.[4] This approach allows for the introduction of diverse substituents on the final molecule.
c) Catellani-Type Reaction: Substituted dibenz[b,f]azepines have been synthesized as unexpected but valuable products from a Catellani-type reaction.[3][5] This palladium-catalyzed process involves the reaction of an aryl iodide, a bromoaniline, and norbornadiene, which, upon heating, undergoes a retro-Diels-Alder reaction to yield the desired dibenz[b,f]azepine in good yields (50-78%).[3][5] This one-step method is effective for a range of substituents, including -OMe, -Me, -Cl, and -F.[3][5]
Table 2: Selected Examples of Palladium-Catalyzed Dibenz[b,f]azepine Synthesis
| Method | Starting Materials | Catalyst System | Key Features | Yield Range |
| Intramolecular Buchwald-Hartwig | 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivatives | Pd(OAc)₂ / Xantphos | Microwave-assisted, tolerates electron-withdrawing groups.[1] | Modest to Excellent |
| Domino Mizoroki-Heck–Buchwald-Hartwig | 2-bromostyrene and 2-chloroaniline | Pd-catalyst / specific ligand | One-pot, high efficiency, excellent regioselectivity.[2][3] | up to 99% |
| Catellani-Type Reaction | Aryl iodide, bromoaniline, norbornadiene | Pd-catalyst | One-step synthesis of substituted derivatives.[3][5] | 50-78% |
| Double Buchwald-Hartwig Amination | Dihydrostilbenes | Pd-catalyst | Synthesis of unsymmetrical 10,11-dihydro derivatives.[4] | Moderate to Good |
Experimental Protocols
Protocol 1: Intramolecular Buchwald-Hartwig Synthesis of a 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivative[1]
Materials:
-
2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a microwave reactor vial, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative (1.0 equiv), palladium(II) acetate (0.05 equiv), Xantphos (0.10 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 8 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivative.
Protocol 2: One-Pot Domino Mizoroki-Heck–Buchwald-Hartwig Synthesis of a Dibenz[b,f]azepine[2][3]
Materials:
-
2-Bromostyrene derivative
-
2-Chloroaniline derivative
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Appropriate phosphine ligand (ligand choice is critical for selectivity)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox, charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.
-
Add the 2-bromostyrene derivative and the 2-chloroaniline derivative to the vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired dibenz[b,f]azepine.
Visualizations
Caption: General catalytic cycle for the intramolecular Buchwald-Hartwig amination.
Caption: A typical experimental workflow for dibenz[b,f]azepine synthesis.
Caption: Overview of palladium-catalyzed strategies for dibenz[b,f]azepine synthesis.
References
- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Dibenz[b,f]azepine-Based Pyrazole Sulphonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel Dibenz[b,f]azepine-based pyrazole sulphonamides. This class of compounds has garnered significant interest due to its potential as antimicrobial and antioxidant agents. The dibenz[b,f]azepine scaffold is a well-established pharmacophore present in various therapeutic agents, and its combination with the pyrazole sulphonamide moiety offers a promising avenue for the development of new drug candidates.[1][2][3][4]
The synthetic route outlined below is a five-step process, culminating in a series of 5H-dibenz[b,f]azepine based pyrazole sulphonamides.[1] The protocols are based on established literature and provide a reproducible method for obtaining these target compounds.
Experimental Protocols
The synthesis is carried out in five main stages:
-
Synthesis of 5H-Dibenz[b,f]azepine-5-carbonyl chloride.
-
Synthesis of substituted pyrazole-4-sulphonyl chlorides.
-
Synthesis of substituted pyrazole-4-sulphonamides.
-
Synthesis of the dibenz[b,f]azepine-pyrazole intermediate.
-
Final synthesis of Dibenz[b,f]azepine-based pyrazole sulphonamides.
This initial step involves the conversion of the commercially available 5H-Dibenz[b,f]azepine to its carbonyl chloride derivative, which serves as a key building block.[5][6][7]
Materials:
-
5H-Dibenz[b,f]azepine
-
Toluene
-
Triphosgene
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Dissolve 5H-Dibenz[b,f]azepine in dry toluene.
-
Add a solution of triphosgene in dry toluene dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and wash with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield 5H-Dibenz[b,f]azepine-5-carbonyl chloride as a solid.
This protocol describes the synthesis of various substituted pyrazole-4-sulphonyl chlorides, which will be later coupled with the dibenz[b,f]azepine moiety.
Materials:
-
Substituted phenylhydrazine
-
Ethanol
-
Hydrochloric acid
-
Sodium nitrite
-
Sodium sulfite
-
Copper(II) chloride
-
Sodium bicarbonate
Procedure:
-
Prepare a solution of the appropriately substituted phenylhydrazine in a mixture of ethanol and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of sodium sulfite and copper(II) chloride in water.
-
Add the diazonium salt solution to the sulfite solution and stir for 1 hour.
-
Neutralize the reaction mixture with sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude sulphonyl chloride.
This step involves the conversion of the synthesized sulphonyl chlorides to the corresponding sulphonamides.
Materials:
-
Substituted pyrazole-4-sulphonyl chloride
-
Aqueous ammonia (25%)
-
Dichloromethane
Procedure:
-
Dissolve the substituted pyrazole-4-sulphonyl chloride in dichloromethane.
-
Add aqueous ammonia dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude pyrazole-4-sulphonamide, which can be purified by recrystallization.
This protocol details the coupling of the dibenz[b,f]azepine core with the pyrazole moiety.
Materials:
-
5H-Dibenz[b,f]azepine-5-carbonyl chloride
-
A substituted pyrazole
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
To a stirred solution of a substituted pyrazole in dry DCM, add triethylamine.
-
Add a solution of 5H-Dibenz[b,f]azepine-5-carbonyl chloride in dry DCM dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This final step describes the coupling of the dibenz[b,f]azepine-pyrazole intermediate with the previously synthesized sulphonamides.[1]
Materials:
-
Dibenz[b,f]azepine-pyrazole intermediate from Protocol 4
-
Substituted pyrazole-4-sulphonamide from Protocol 3
-
Dry Acetonitrile
-
Potassium carbonate
Procedure:
-
To a solution of the dibenz[b,f]azepine-pyrazole intermediate in dry acetonitrile, add the substituted pyrazole-4-sulphonamide and potassium carbonate.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final Dibenz[b,f]azepine-based pyrazole sulphonamide.
Data Presentation
The following table summarizes the characterization data for a representative series of synthesized Dibenz[b,f]azepine-based pyrazole sulphonamides.[1][8][9]
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| DBPS-1 | C₂₈H₂₀N₄O₃S | 492.55 | 210-212 | 75 |
| DBPS-2 | C₂₉H₂₂N₄O₃S | 506.58 | 198-200 | 72 |
| DBPS-3 | C₂₈H₁₉ClN₄O₃S | 527.00 | 225-227 | 78 |
| DBPS-4 | C₂₈H₁₉FN₄O₃S | 510.54 | 218-220 | 70 |
| DBPS-5 | C₂₉H₂₂N₄O₄S | 522.58 | 230-232 | 68 |
Note: The compound IDs are representative and correspond to different substitutions on the pyrazole and/or sulphonamide moieties. The data presented is a generalized representation based on typical results found in the literature.
Visualizations
The following diagrams illustrate the overall synthetic workflow and the key reaction pathway.
Caption: Overall workflow for the synthesis of Dibenz[b,f]azepine-based pyrazole sulphonamides.
Caption: Key reaction pathway for the final coupling step in the synthesis.
References
- 1. 5H-Dibenz[b,f]azepine based pyrazole sulphonamides: A privileged platform for probing the antimicrobial and antioxidative properties | European Journal of Chemistry [eurjchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. lookchem.com [lookchem.com]
- 7. 亚氨基芪甲酰氯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 9. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 10-methoxy-5H-dibenz[b,f]azepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the chemical synthesis of 10-methoxy-5H-dibenz[b,f]azepine, a key intermediate in the manufacturing of various pharmaceuticals. The primary method detailed is the reaction of 10,11-dibromoiminodibenzyl with an alkali metal hydroxide or alkoxide in a mixed solvent system. This process is characterized by its reasonable process, short reaction time, and high reaction yield, making it suitable for large-scale industrial production.[1][2][3][4] Alternative synthetic strategies for the dibenz[b,f]azepine core, such as the Buchwald-Hartwig amination and Ullmann condensation, are also briefly discussed to provide a broader context for the synthesis of related compounds.
Introduction
10-methoxy-5H-dibenz[b,f]azepine is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). The methodologies presented herein are based on patented procedures that offer efficient and scalable routes to this important compound. The primary synthesis involves a reaction from 10,11-dibromoiminodibenzyl, which undergoes a transformation in the presence of a base and methanol to yield the desired product.[1][2][5]
Experimental Protocols
Protocol 1: Synthesis of 10-methoxy-5H-dibenz[b,f]azepine using Potassium Hydroxide
This protocol is adapted from patent CN101423496B.[1]
Materials:
-
10,11-dibromoiminodibenzyl
-
Potassium hydroxide (KOH)
-
Methanol (CH₃OH)
-
Toluene or Xylene
-
Water (H₂O)
Equipment:
-
Reaction flask (e.g., 1000 mL or 2000 mL)
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a reaction flask, add methanol and potassium hydroxide.
-
Heat the mixture to reflux with stirring until the potassium hydroxide is completely dissolved.
-
Add the aromatic solvent (toluene or xylene) to the flask.
-
Add 10,11-dibromoiminodibenzyl to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.[1][6]
-
After the reaction is complete, cool the mixture and add water. Stir thoroughly.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water. Allow the layers to separate and remove the aqueous layer.
-
Reduce the volume of the organic solvent by distillation under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Collect the crystals by filtration.
-
Dry the purified 10-methoxy-5H-dibenz[b,f]azepine product.
Protocol 2: Synthesis of 10-methoxy-5H-dibenz[b,f]azepine using Potassium Methoxide
This protocol is an alternative described in patent CN101423496B.[1]
Materials:
-
10,11-dibromoiminodibenzyl
-
Potassium methoxide (CH₃OK)
-
Methanol (CH₃OH)
-
Toluene
-
Water (H₂O)
Equipment:
-
Same as Protocol 1.
Procedure:
-
To a reaction flask, add methanol and potassium methoxide.
-
Heat the mixture to reflux with stirring until the potassium methoxide is dissolved.
-
Add toluene to the flask.
-
Add 10,11-dibromoiminodibenzyl to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Follow steps 6-11 from Protocol 1 for workup and purification.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 10-methoxy-5H-dibenz[b,f]azepine.
| Parameter | Example 1[1] | Example 2[1] | Example 3[1] |
| Starting Material | 10,11-dibromoiminodibenzyl | 10,11-dibromoiminodibenzyl | 10,11-dibromoiminodibenzyl |
| Base | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) | Potassium Methoxide (CH₃OK) |
| Solvent System | Methanol, Toluene | Methanol, Xylene | Methanol, Toluene |
| Reaction Time | 6-8 hours | 6-8 hours | 6-8 hours |
| Yield | 85.8% | 84.2% | 81.7% |
Visualizations
Experimental Workflow
References
- 1. CN101423496B - Chemical synthesis method of 10-methoxy-5H-dibenzo [ b, f ] azepine - Google Patents [patents.google.com]
- 2. CN101386595B - Chemical synthesis method of 10-methoxyl-5H-dibenz[b,f]azapine - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. CN101386595A - Chemical Synthesis of 10-Methoxy-5H-Dibenzo[b,f]azepine - Google Patents [patents.google.com]
- 6. CN101423496A - Chemical synthesis method of 10-methoxyl-5H-dibenz[b,f]azapine - Google Patents [patents.google.com]
Application Notes and Protocols for Dibenz[b,f]azepine Synthesis via N-arylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenz[b,f]azepines are a class of tricyclic compounds that form the core structure of several important pharmaceutical agents, including the anticonvulsant carbamazepine and the antidepressant imipramine. A key synthetic strategy for accessing this privileged scaffold involves the N-arylation of indoles followed by an intramolecular cyclization. This two-step approach offers a versatile and efficient route to a variety of substituted dibenz[b,f]azepines.
This document provides detailed application notes and experimental protocols for the synthesis of dibenz[b,f]azepines, focusing on the initial N-arylation of indoles via copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions, followed by acid-catalyzed intramolecular rearrangement.
Core Synthetic Strategy: A Two-Step Approach
The synthesis of dibenz[b,f]azepines from indoles is typically achieved through a two-step process:
-
N-Arylation of Indole: An indole is coupled with an appropriate aryl halide (or other arylating agent) to form an N-arylindole intermediate. This reaction is commonly facilitated by copper or palladium catalysts.
-
Intramolecular Cyclization: The resulting N-arylindole undergoes an acid-catalyzed intramolecular electrophilic substitution to yield the final dibenz[b,f]azepine product. Polyphosphoric acid (PPA) is a frequently used reagent for this transformation.[1]
The overall synthetic pathway is depicted below:
Caption: General workflow for the two-step synthesis of Dibenz[b,f]azepines.
Part 1: N-Arylation of Indoles
The choice of N-arylation method often depends on the specific substrates, desired reaction conditions, and cost considerations. Both Ullmann-type and Buchwald-Hartwig amination reactions have been successfully employed for the synthesis of N-arylindole precursors to dibenz[b,f]azepines.[1]
Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, typically employing a copper catalyst. Modern protocols often utilize ligands to improve reaction efficiency and substrate scope.
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation of Indoles
This protocol is adapted from the work of Elliott et al. and is effective for a range of substituted indoles and aryl halides.[2][3]
-
To a reaction vessel, add the indole (1.0 eq.), aryl halide (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to a specified temperature (typically 90-120 °C) and stir for the designated time (usually 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylindole.
| Entry | Indole Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | Iodobenzene | CuI / L-proline | K₂CO₃ | DMSO | 110 | 24 | 85 | [3] |
| 2 | 5-Fluoroindole | 1-Bromo-2-fluorobenzene | CuI / L-proline | K₂CO₃ | DMSO | 110 | 48 | 78 | [3] |
| 3 | 6-Chloroindole | 1-Iodo-4-chlorobenzene | CuI / L-proline | K₂CO₃ | DMSO | 120 | 36 | 65 | [2] |
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction.[1]
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation of Indoles
-
To a flame-dried Schlenk tube, add the indole (1.0 eq.), aryl halide (1.1 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-arylindole.
| Entry | Indole Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 92 | [1] |
| 2 | 2-Methylindole | 1-Chloro-2-methylbenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 88 | [1] |
| 3 | 5-Methoxyindole | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 90 | 18 | 95 | [1] |
Part 2: Intramolecular Cyclization to Dibenz[b,f]azepines
The acid-catalyzed rearrangement of N-arylindoles is a key step in the synthesis of the dibenz[b,f]azepine core. This reaction was first reported by Tokmakov and Grandberg and has since been refined.[1]
Acid-Catalyzed Rearrangement
The mechanism of this rearrangement is believed to proceed via an intramolecular electrophilic substitution. The electronic properties of the substituents on both the indole and the N-aryl ring can significantly influence the reaction outcome. Electron-donating groups generally promote the rearrangement, while strongly electron-withdrawing groups can hinder or prevent it.[1]
Caption: A simplified representation of the proposed cyclization mechanism.
Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization
This protocol is based on the method described by Elliott et al. for the synthesis of various dibenz[b,f]azepines.[3]
-
Preheat polyphosphoric acid (PPA) to 100 °C in a reaction vessel under an inert atmosphere.
-
Add the N-arylindole substrate to the hot PPA with vigorous stirring.
-
Maintain the reaction mixture at 100 °C for 36-72 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the resulting suspension vigorously for 1 hour to neutralize the acid.
-
Extract the product with dichloromethane (or another suitable organic solvent).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the dibenz[b,f]azepine.
| Entry | N-Arylindole Substrate | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Phenylindole | PPA | 100 | 48 | 66 | [3] |
| 2 | N-(4-Fluorophenyl)indole | PPA | 100 | 72 | 55 | [3] |
| 3 | N-(2-Chlorophenyl)-5-chloroindole | PPA | 100 | 36 | 42 | [3] |
| 4 | N-(3-Fluorophenyl)indole | PPA | 100 | 60 | 22 (mixture of isomers) | [3] |
Note on Substituent Effects: The position and electronic nature of substituents can influence the yield and regioselectivity of the cyclization. For instance, N-(3-fluorophenyl)indole can lead to a mixture of 1- and 3-fluorodibenz[b,f]azepines.[3] Strongly electron-withdrawing groups like nitro and trifluoromethyl on the N-aryl ring have been reported to prevent the rearrangement.[1]
Conclusion
The N-arylation of indoles followed by acid-catalyzed cyclization provides a robust and adaptable synthetic route to the dibenz[b,f]azepine core. The choice between copper- and palladium-catalyzed N-arylation methods allows for flexibility in accommodating various substrates and reaction conditions. The subsequent intramolecular rearrangement, while sensitive to electronic effects, offers a direct path to the tricyclic system. These protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel dibenz[b,f]azepine derivatives for applications in medicinal chemistry and drug development.
References
- 1. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of halo-dibenz[b,f]azepines and carbamazepine analogues via N-arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Convenient syntheses of halo-dibenz[ b , f ]azepines and carbamazepine analogues via N -arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41252K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dibenz(b,f)azepine Synthesis
Welcome to the technical support center for the synthesis of Dibenz(b,f)azepine, also known as Iminostilbene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My dehydrogenation of 10,11-dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl) to Iminostilbene is resulting in a very low yield. What are the most common causes?
A1: Low yields in this catalytic dehydrogenation are often traced back to several key factors:
-
Suboptimal Temperature: The reaction is highly temperature-dependent. Gas-phase dehydrogenation requires high temperatures, typically between 300 and 700°C.[1] Liquid-phase reactions are performed at lower temperatures, for example, 210-250°C.[2] Operating outside the optimal range for your specific catalyst and phase can drastically reduce conversion rates.
-
Catalyst Inactivity: The choice and condition of the catalyst are critical. Noble metal catalysts like Palladium on activated carbon (Pd/C) are commonly used in liquid-phase reactions.[2][3] For gas-phase processes, catalysts containing non-noble metals like iron, chromium, or manganese oxides are effective.[1][4][5] Ensure your catalyst is not poisoned or expired and that the loading is appropriate.
-
Inefficient Hydrogen Removal: The dehydrogenation is a reversible reaction. Efficient removal of the hydrogen gas produced is necessary to drive the equilibrium towards the product. In liquid-phase synthesis, a "hydrogen acceptor" like nitrotoluene is often used to facilitate this.[2][3]
-
Incomplete Reaction: The reaction may require significant time to reach completion, often between 10 to 22 hours for liquid-phase batch processes.[3] Monitor the reaction progress using a suitable technique like TLC or HPLC to ensure it has run to completion.[6][7]
Q2: I'm observing significant side-product formation. What are the likely impurities and how can I minimize them?
A2: A common side reaction, particularly at high temperatures or under harsh acidic conditions, is the rearrangement of the seven-membered ring to form 9-methylacridine.[8][9]
-
To minimize this: Carefully control the reaction temperature. Phosgenation reactions, for instance, show increased formation of 9-methylacridine above 90°C.[8] When using strong acid catalysis, such as in ring-expansion syntheses, this rearrangement can also be a significant issue.[10] Sticking to the optimized temperature for your primary reaction is crucial.
-
Other Impurities: Unreacted starting material (Iminodibenzyl) is a common impurity if the reaction is incomplete.[1] Purification methods like recrystallization are typically employed to separate the desired product from starting materials and side-products.[3][11]
Q3: How do I choose the best catalyst and solvent system for my synthesis?
A3: The optimal system depends on your chosen synthetic route.
-
For Dehydrogenation of Iminodibenzyl:
-
Liquid-Phase: Palladium on activated carbon (Pd/C) is a preferred catalyst.[2][3] The solvent often doubles as the hydrogen acceptor; nitrotoluene is a common choice.[2] The reaction is typically run at reflux, around 210-240°C.[3]
-
Gas-Phase: Non-noble metal oxides, particularly those containing iron or manganese, are used.[4][5] This method avoids solvents but requires specialized equipment to handle high temperatures (300-700°C).[1][12]
-
-
For Intramolecular Cyclization (e.g., Buchwald-Hartwig or Ullmann type):
-
Buchwald-Hartwig: Palladium catalysts (like Pd(OAc)₂) with specific ligands (like Xantphos) are used. Toluene is a common solvent, and a base such as K₂CO₃ is required.[13]
-
Ullmann Condensation: This classic method uses copper catalysts, often at high temperatures (>210°C) in polar solvents like DMF or NMP.[14] Modern methods have been developed that use ligands to allow for milder conditions.[15]
-
Q4: What are the best practices for purifying the final this compound product?
A4: Recrystallization is the most common and effective method for purifying crude Iminostilbene.
-
Solvent Selection: A variety of solvents can be used for recrystallization, including ethanol, isopropanol, and toluene.[2][3] The process often involves dissolving the crude product in a hot solvent, filtering off any insoluble impurities (like the catalyst), and then allowing the solution to cool to crystallize the pure product.[2]
-
Solvent Mixtures: For achieving very high purity (≥99.85%), recrystallization from a solvent mixture of an aromatic hydrocarbon (like toluene) and an alcohol can be particularly effective.[11]
-
Work-up: After the reaction, the catalyst is typically removed by hot filtration.[2][3] The filtrate is then cooled, often with the addition of an anti-solvent like methanol, to induce crystallization.[2]
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Yield in Liquid-Phase Dehydrogenation of Iminodibenzyl
This guide focuses on the common one-step synthesis of Iminostilbene from Iminodibenzyl using a palladium catalyst and a hydrogen acceptor.
Symptoms:
-
Yield is consistently below 70%.
-
TLC/HPLC analysis shows a large amount of unreacted Iminodibenzyl.
-
Product purity is low after initial work-up.
Caption: General workflow for troubleshooting and optimizing the dehydrogenation reaction.
A critical factor is the choice of catalyst and hydrogen acceptor. Below is a summary of typical conditions reported in the literature.
| Parameter | Condition | Expected Yield | Reference |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | ~80-82% | [2][3] |
| Hydrogen Acceptor | o-Nitrotoluene or m-Nitrotoluene | ~78-82% | [2] |
| Solvent | o-Nitrotoluene (serves as solvent and H-acceptor) | ~82% | [2] |
| Temperature | 180-240°C (Reflux) | High Conversion | [2][3] |
| Reaction Time | 3-24 hours | High Conversion | [2][3] |
This protocol is a representative example based on common literature methods.[2][3]
-
Reactor Setup: To a reactor equipped with heating, stirring, and a reflux condenser, add Iminodibenzyl, the catalyst (e.g., 10% Pd/C), and the hydrogen acceptor (e.g., o-nitrotoluene). A typical molar ratio is 1 (Iminodibenzyl) : 0.5-1.0 (Hydrogen Acceptor) : 0.08-0.16 (Catalyst).[3]
-
Inert Atmosphere: Purge the reactor with nitrogen gas to establish an inert atmosphere.[3]
-
Reaction: Heat the mixture electrically to reflux state (approximately 210-240°C) and maintain stirring for 10-22 hours.[3] Monitor the reaction by TLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture slightly and filter the hot solution to remove the catalyst.[2]
-
Crystallization: To the hot filtrate, add a recrystallization solvent such as methanol or isopropanol (e.g., 3 volumes relative to the initial nitrotoluene volume).[2]
-
Isolation: Cool the solution to allow the Iminostilbene product to crystallize. Filter the crystals from the mother liquor.
-
Drying: Dry the resulting solid to obtain the finished Iminostilbene product. The yield is typically around 78-82%.[2]
Guide 2: Troubleshooting Intramolecular Cyclization Reactions
This guide addresses issues in forming the this compound core via metal-catalyzed intramolecular cyclization, such as Buchwald-Hartwig amination.
Symptoms:
-
Very low yield (<10-20%) of the desired cyclized product.[13]
-
Recovery of starting material or decomposition.
-
Failure to reproduce high yields reported in literature.[13]
Caption: Key components and their roles in a successful Buchwald-Hartwig cyclization.
Reproducing patented high-yield procedures can sometimes be challenging, with initial attempts resulting in yields as low as 9%.[13] Optimization is often required.
| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | THF | 60 | 2 | 9 |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 20 | 15 |
| 3 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 | 20 | 21 |
| 4 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 150 (MW) | 4 | 35 |
| 5 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 170 (MW) | 8 | 52 |
| Data synthesized from optimization studies reported in the literature.[13] |
Key Optimization Insights:
-
Solvent and Temperature: Switching from THF to a higher boiling point solvent like Toluene can improve yields.[13]
-
Energy Input: The use of microwave irradiation to achieve higher temperatures (e.g., 170°C) can significantly increase the reaction yield compared to conventional heating.[13]
-
Ligand Choice: While multiple ligands may work, Xantphos has been shown to be effective for this specific transformation.[13]
-
Reaction Time: Higher temperatures may require longer reaction times (e.g., 8 hours) to maximize conversion.[13]
References
- 1. US3531466A - Process for the production of iminostilbene - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN105439954A - One-step synthesis method of iminostilbene - Google Patents [patents.google.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. CN102120729A - Industrial method for producing iminostilbene through catalytic dehydrogenation of iminodibenzyl - Google Patents [patents.google.com]
- 6. Method for synthesizing iminostilbene - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0698602A1 - Process for the preparation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Convenient syntheses of halo-dibenz[ b , f ]azepines and carbamazepine analogues via N -arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41252K [pubs.rsc.org]
- 11. DE50100448D1 - Purification process for the preparation of high purity 5H-dibenzo (b, f) -azepin - Google Patents [patents.google.com]
- 12. CN102432539B - Crystallization separation method in process of producing iminostilbene through catalytic dehydrogenation of iminodibenzyl - Google Patents [patents.google.com]
- 13. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00909J [pubs.rsc.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
"reducing side reactions in Dibenz(b,f)azepine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dibenz(b,f)azepine and its derivatives. Our goal is to help you overcome common challenges, reduce side reactions, and improve the overall yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound and its derivatives like Carbamazepine?
A1: The most prevalent impurities include starting materials, reagents, and byproducts from side reactions. Key impurities to monitor are:
-
Iminostilbene: Often an unreacted starting material or a degradation product.
-
Iminodibenzyl: A common precursor and potential impurity.
-
9-Methylacridine: A rearrangement byproduct, particularly in high-temperature reactions.[1]
-
10,11-Dihydrocarbamazepine: An impurity associated with the synthesis of Carbamazepine.[2]
-
Process-related impurities: These can include various intermediates and products from competing reaction pathways, such as 10-methoxyiminostilbene in the synthesis of Oxcarbazepine.[3]
Q2: What are the main synthetic routes to this compound, and what are their primary advantages and disadvantages?
A2: Several synthetic strategies exist, each with its own set of challenges:
-
Classical Phosgenation of Iminostilbene: This is a traditional and widely used method for producing derivatives like Carbamazepine. While effective, it involves the highly toxic reagent phosgene (or its safer alternative, triphosgene) and can lead to the formation of iminostilbene hydrochloride as a byproduct, which requires an additional step to neutralize.[4] High temperatures in this process can also promote the formation of 9-methylacridine.
-
Buchwald-Hartwig Amination: This modern palladium-catalyzed cross-coupling reaction offers a more versatile and often higher-yielding route to Dibenz(b,f)azepines and their derivatives.[5][6] It generally involves milder reaction conditions compared to classical methods. However, catalyst selection, ligand choice, and base are critical for success and to avoid side reactions like hydrodehalogenation.[6][7]
-
Ullmann Condensation: A copper-catalyzed reaction that provides an alternative to palladium-based methods.[8] Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[8] Modern modifications with soluble copper catalysts and ligands have improved the scope and conditions of this reaction.[8][9]
-
Ring Expansion Reactions: Methods involving the rearrangement of N-arylindoles or other precursors can also yield the this compound core.[5] These routes can be efficient but may be sensitive to substituents on the aromatic rings.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Product
Q: My reaction is resulting in a low yield of the target this compound. What are the potential causes and how can I improve the yield?
A: Low yields can arise from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[10] Ensure efficient stirring to overcome mass transfer limitations.
-
-
Suboptimal Reaction Conditions:
-
Solution (Buchwald-Hartwig): The choice of catalyst, ligand, base, and solvent is critical. A screening of these parameters is often necessary. For instance, inorganic bases like cesium carbonate (Cs₂CO₃) in a solvent like THF with a suitable phosphine ligand (e.g., SPhos) have been shown to be effective.[7][11]
-
Solution (Phosgenation): In the phosgenation of iminostilbene, the reaction can be biphasic, forming iminostilbene hydrochloride. The addition of a mild aqueous base during the reaction can liberate the free iminostilbene, allowing for complete conversion.[4]
-
-
Side Reactions:
-
Solution: Identify the major side products to understand the competing reaction pathways. Adjusting the reaction conditions can suppress these unwanted reactions. For example, to minimize the formation of 9-methylacridine, avoid excessively high temperatures during the synthesis.
-
Issue 2: High Levels of 9-Methylacridine Impurity
Q: I am observing a significant amount of 9-methylacridine in my product. How is this formed and what steps can I take to prevent it?
A: 9-Methylacridine is a common rearrangement byproduct in this compound synthesis, particularly under acidic or high-temperature conditions.
-
Mechanism of Formation: The seven-membered azepine ring can undergo a ring contraction to form the more thermodynamically stable six-membered acridine ring system. This is often promoted by heat.
-
Prevention Strategies:
-
Temperature Control: Carefully control the reaction temperature. In the phosgenation of iminostilbene, maintaining the temperature between 35-60°C can significantly suppress the formation of 9-methylacridine.
-
Milder Reaction Conditions: Employing modern synthetic methods like the Buchwald-Hartwig amination, which often proceed under milder conditions, can circumvent the high temperatures that lead to this side product.[5]
-
Purification: If 9-methylacridine does form, it can be removed through purification techniques such as recrystallization or column chromatography.[12]
-
Issue 3: Presence of Unreacted Iminostilbene or Iminodibenzyl
Q: My final product is contaminated with significant amounts of iminostilbene and/or iminodibenzyl. What is the best way to remove these impurities?
A: The presence of these starting materials or precursors indicates an incomplete reaction or inefficient purification.
-
Improving Reaction Conversion:
-
Solution: As mentioned in Issue 1, ensure your reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry. In the case of phosgenation, the in-situ neutralization of iminostilbene hydrochloride is crucial for driving the reaction to completion.[4]
-
-
Purification Strategies:
-
Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for purifying the final product and removing these less polar impurities. Solvents such as toluene, methanol, ethanol, isopropanol, hexane, or heptane have been used for the purification of iminostilbene itself, and similar systems can be adapted for its derivatives.[13]
-
Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel can be employed to separate the desired product from unreacted starting materials.
-
Slurrying: Suspending the crude product in a suitable aromatic hydrocarbon solvent can also be an effective purification step.[14]
-
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination in Dibenzodiazepine Synthesis
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | Good |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | THF | Moderate |
| 3 | Pd(OAc)₂ | SPhos | NaOtBu | THF | Moderate |
| 4 | Pd₂(dba)₃ | DPEphos | Cs₂CO₃ | Toluene | 62-96%[5] |
Data adapted from a study on dibenzodiazepine synthesis, which shares a similar core structure.[7][11]
Experimental Protocols
Protocol 1: Phosgenation of Iminostilbene to 5-Chlorocarbonyl-5H-dibenz(b,f)azepine
This protocol is based on a method designed to minimize side reactions and improve safety.[4]
-
Suspension: Suspend iminostilbene (1 equivalent) in an inert aromatic solvent (e.g., toluene) in a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser.
-
Initial Phosgenation: Heat the suspension to 35-40°C and introduce phosgene gas (or a solution of phosgene in the same solvent) while stirring. The reaction is exothermic and the temperature should be maintained between 40-50°C by cooling if necessary.
-
Partial Conversion: Continue the phosgene addition until approximately 50% of the iminostilbene has been converted. At this point, a mixture of 5-chlorocarbonyl-5H-dibenz(b,f)azepine and iminostilbene hydrochloride is formed.
-
In-situ Neutralization: Slowly add a dilute aqueous solution of a weak base (e.g., sodium acetate or dilute ammonia water) while continuing the phosgene addition. This will neutralize the hydrochloride, liberating the free iminostilbene for further reaction. Maintain the temperature at 35-60°C.
-
Completion and Monitoring: Continue the phosgene addition until the conversion of iminostilbene is complete, as monitored by TLC.
-
Workup: Once the reaction is complete, heat the mixture to 80-90°C to hydrolyze any excess phosgene. Separate the aqueous phase. The organic phase containing the product can then be used for subsequent steps, such as amidation to form Carbamazepine.
Protocol 2: Intramolecular Buchwald-Hartwig Amination for the Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives
This protocol is an example of a modern palladium-catalyzed cyclization.[15]
-
Reaction Setup: To a microwave vial, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate (1 equivalent), palladium acetate (Pd(OAc)₂, 0.1 equivalents), Xantphos (0.1 equivalents), and potassium carbonate (K₂CO₃, 2 equivalents).
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 170°C for 8 hours.
-
Workup: After cooling, the reaction mixture can be filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivative.
Visualizations
Caption: Formation of 9-Methylacridine as a side product.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. jopcr.com [jopcr.com]
- 4. EP0698602A1 - Process for the preparation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine - Google Patents [patents.google.com]
- 5. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. dspace.uevora.pt [dspace.uevora.pt]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. AT401772B - METHOD FOR PURIFYING 5H-DIBENZO- (B, F) -AZEPINE - Google Patents [patents.google.com]
- 15. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Dibenz[b,f]azepines
Welcome to the technical support center for the synthesis of substituted Dibenz[b,f]azepines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted Dibenz[b,f]azepines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Dibenz[b,f]azepine Product in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
-
Question: I am attempting an intramolecular Buchwald-Hartwig cyclization to form the dibenz[b,f]azepine ring, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in intramolecular Buchwald-Hartwig reactions for dibenz[b,f]azepine synthesis are a common challenge. Several factors can contribute to this issue. Here is a systematic troubleshooting approach:
-
Catalyst, Ligand, and Base Combination: The choice of palladium source, ligand, and base is critical.
-
Recommendation: A common starting point is the use of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as Xantphos.[1] For the base, inorganic carbonates like K₂CO₃ or Cs₂CO₃ are often employed.[1] Optimization of the ligand-to-metal ratio is also crucial.
-
Troubleshooting: If your current system is not working, consider screening other ligands. For instance, RuPhos has been shown to be effective, sometimes achieving excellent yields with low catalyst loading.[2]
-
-
Reaction Temperature and Method: These reactions often require elevated temperatures to proceed efficiently.
-
Recommendation: Conventional heating in a high-boiling solvent like toluene at temperatures around 110 °C is a standard approach.[1]
-
Troubleshooting: If conventional heating is insufficient, microwave irradiation can significantly improve yields and reduce reaction times by allowing for higher temperatures (e.g., 135-170 °C).[1] The presence of electron-withdrawing substituents on the aromatic rings may allow for lower reaction temperatures.[1]
-
-
Substrate Purity: Impurities in your starting material can poison the catalyst and inhibit the reaction.
-
Recommendation: Ensure your precursor (e.g., the substituted 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative) is of high purity. Recrystallization or column chromatography of the starting material may be necessary.
-
-
Solvent Choice: The solvent can influence the solubility of the reactants and the efficacy of the catalytic system.
-
Issue 2: Formation of 9-Methylacridine as a Major Byproduct
-
Question: My reaction is producing a significant amount of 9-methylacridine instead of the desired dibenz[b,f]azepine. How can I minimize the formation of this byproduct?
-
Answer: The formation of 9-methylacridine is a known side reaction, particularly in syntheses involving high temperatures, such as the phosgenation of iminostilbene at temperatures above 90°C or during acid-catalyzed rearrangements of N-arylindoles at elevated temperatures.[3][4]
-
Recommendation for Phosgenation Reactions: Carefully control the reaction temperature to stay within the optimal range of 40-60 °C.[3] Maintaining slightly acidic conditions can also help suppress byproduct formation.
-
Recommendation for Acid-Catalyzed Rearrangements: Performing the rearrangement at a lower temperature (e.g., 100 °C) can lead to a cleaner reaction profile with minimized acridine formation.[4]
-
General Troubleshooting: If byproduct formation is persistent, exploring alternative synthetic routes that do not require harsh, high-temperature conditions may be necessary. For example, metal-catalyzed cyclization methods often offer milder reaction conditions.[2][4]
-
Issue 3: Difficulty with the Purification of the Final Substituted Dibenz[b,f]azepine Product
-
Question: I am struggling to purify my final substituted dibenz[b,f]azepine product. The crude material contains several impurities, including greasy, tarry components. What purification strategies are effective?
-
Answer: Purification of dibenz[b,f]azepine derivatives can be challenging due to the presence of closely related byproducts and colored impurities.[3]
-
Initial Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a mild acid solution can help remove basic impurities. For instance, after phosgenation, separating the hot, acidic aqueous phase can remove amine-like byproducts.[3]
-
Crystallization: Recrystallization is often the most effective method for obtaining highly pure material.
-
Recommendation: Isopropyl alcohol and ethanol are commonly used solvents for the recrystallization of dibenz[b,f]azepine derivatives.[5]
-
-
Chromatography: If crystallization is not sufficient, column chromatography on silica gel is a standard alternative.
-
Recommendation: A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.
-
-
Activated Charcoal Treatment: For removing colored impurities, treating a solution of the crude product with activated charcoal can be beneficial.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the dibenz[b,f]azepine core?
A1: Several synthetic strategies are employed to construct the dibenz[b,f]azepine scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:
-
Intramolecular Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming the seven-membered ring from a suitably functionalized biphenyl precursor.[1][2]
-
Ullmann Condensation: A copper-catalyzed method that can be used for intramolecular C-N bond formation to create the azepine ring, though it often requires harsher conditions than palladium-catalyzed methods.[4][6]
-
Ring Expansion Reactions: These methods involve the rearrangement of smaller ring systems, such as N-arylindoles or 9-acridinemethanol derivatives, to form the seven-membered azepine ring.[7][8]
-
Synthesis from Iminostilbene (5H-dibenzo[b,f]azepine): For many derivatives, functionalization of the commercially available iminostilbene is a common starting point. This often involves reaction with phosgene or triphosgene to form the 5-chlorocarbonyl derivative, which can then be reacted with various nucleophiles.[3][5][9]
Q2: How do electron-donating and electron-withdrawing substituents on the aromatic rings affect the synthesis?
A2: The electronic nature of the substituents can significantly influence the reactivity and success of the synthesis.
-
In acid-catalyzed rearrangements of N-arylindoles , electron-donating groups (e.g., -OMe, -CH₃) on the N-aryl ring tend to promote the rearrangement, while strongly electron-withdrawing groups (e.g., -NO₂, -CF₃) can prevent it.[4][10] Halogen substituents are generally tolerated, although they may lead to decreased yields.[4]
-
In palladium-catalyzed reactions , the presence of electron-withdrawing groups on the aryl halide can sometimes facilitate the reaction, potentially allowing for lower reaction temperatures.[1]
Q3: Are there any specific safety precautions I should take when working with reagents for dibenz[b,f]azepine synthesis?
A3: Yes, several reagents commonly used in these syntheses require special handling:
-
Phosgene and its derivatives (e.g., triphosgene): These are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. An appropriate quenching solution (e.g., aqueous ammonia or sodium hydroxide) should be readily available.
-
Palladium catalysts: While generally not highly toxic, they can be expensive and should be handled with care to avoid waste and contamination. Some palladium compounds may be irritants.
-
Strong acids and bases: Reagents like polyphosphoric acid (PPA), sodium hydroxide, and potassium tert-butoxide are corrosive and should be handled with appropriate PPE.
-
Dibenz[b,f]azepine derivatives: Some of these compounds themselves can be irritants to the skin and mucous membranes.[11] It is good practice to handle all synthesized compounds with care.
Data Presentation
Table 1: Optimization of Intramolecular Buchwald-Hartwig Coupling for the Synthesis of a 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivative. [1]
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Method | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Conventional Heating | - | Poor |
| 2 | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 110 | Conventional Heating | - | Poor |
| 3 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 | Conventional Heating | - | Slightly Better |
| 4 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 170 | Microwave | 8 | Good |
| 5 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 135 | Microwave | 8 | 42* |
| 6 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 150 | Microwave | - | - |
*Overall yield for a di-halogenated starting material.
Table 2: Yields of Substituted Dibenz[b,f]azepines via Acid-Catalyzed Rearrangement of N-Arylindoles. [4][8]
| N-Arylindole Substituent | Dibenz[b,f]azepine Yield (%) |
| Unsubstituted | 67 |
| Fluoro-substituted | Tolerated, but decreased yield |
| Chloro-substituted | 22-66 (site dependent) |
| Bromo-substituted | 5 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5H-dibenzo[b,f]azepine from Carbamazepine. [9]
-
Suspend carbamazepine (12 g) in water (600 ml).
-
Add sodium hydroxide (32 g, 20 mol equiv.).
-
Heat the mixture under reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter the hot mixture.
-
The resulting solid is 5H-dibenzo[b,f]azepine (iminostilbene).
Protocol 2: General Procedure for Intramolecular Buchwald-Hartwig Cyclization under Microwave Conditions. [1]
-
To a microwave vial, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative (1 equiv.), Pd(OAc)₂ (0.1 equiv.), Xantphos (0.1 equiv.), and K₂CO₃ (2 equiv.).
-
Add anhydrous toluene.
-
Seal the vial and stir the mixture under microwave irradiation at the specified temperature (e.g., 135-170 °C) for the designated time (e.g., 8 hours).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. EP0698602A1 - Process for the preparation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine - Google Patents [patents.google.com]
- 4. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient syntheses of halo-dibenz[ b , f ]azepines and carbamazepine analogues via N -arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41252K [pubs.rsc.org]
- 9. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Yields of Dibenz(b,f)azepine through Catalyst Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Dibenz(b,f)azepine, with a focus on improving yields through effective catalyst screening.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing the this compound core structure?
A1: The primary catalytic methods for forming the this compound (iminostilbene) ring system include:
-
Catalytic Dehydrogenation: This method involves the dehydrogenation of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) to form the desired iminostilbene. Various transition metal catalysts are employed for this gas-phase or liquid-phase reaction.[1][2][3]
-
Intramolecular Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms the central seven-membered ring by creating a C-N bond from an appropriately substituted precursor, such as an ortho-brominated dihydrostilbene derivative.[2][4]
-
Domino Heck-Buchwald-Hartwig Reactions: Elegant one-pot syntheses have been developed that combine multiple palladium-catalyzed reactions, such as a Mizoroki-Heck reaction followed by a Buchwald-Hartwig amination, to build the dibenz[b,f]azepine skeleton from simpler starting materials like 2-bromostyrene and 2-chloroaniline.[2][5]
-
Acid-Catalyzed Ring Expansion: Another approach involves the acid-catalyzed rearrangement of N-arylindoles to form the dibenz[b,f]azepine structure.[2][3][6]
Q2: Which families of catalysts are typically screened for this compound synthesis?
A2: Catalyst selection is highly dependent on the synthetic route. For catalytic dehydrogenation, non-noble transition metals such as iron, cobalt, nickel, and chromium, often as oxides or salts, are effective.[1] For intramolecular cyclizations like the Buchwald-Hartwig amination, palladium-based catalysts are standard. This includes palladium(II) acetate (Pd(OAc)₂) or other palladium sources paired with phosphine ligands like Xantphos or BINAP.[4] Copper-catalyzed N-arylation has also been used in some synthetic strategies.[2]
Q3: Why is ligand selection important in palladium-catalyzed reactions for this compound synthesis?
A3: In palladium-catalyzed cross-coupling reactions, the ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of ligand, such as Xantphos or Xphos, can significantly impact reaction yield, rate, and selectivity by influencing the coordination environment of the palladium catalyst.[4] For instance, certain ligands can prevent the formation of undesired side products or enable the reaction to proceed under milder conditions.[2][4]
Troubleshooting Guide
Problem 1: Low or no yield in the catalytic dehydrogenation of iminodibenzyl.
-
Question: My attempt to dehydrogenate iminodibenzyl to iminostilbene resulted in a very low yield (<20%). What are the likely causes and how can I improve the conversion?
-
Answer: Low yields in catalytic dehydrogenation can stem from several factors:
-
Suboptimal Catalyst: The choice of catalyst is crucial. While noble metals can be used, non-noble transition metals like iron, nickel, cobalt, or chromium have proven effective.[1] Consider screening different catalysts, such as Raney nickel or chromium oxides.[1] Palladium on carbon (Pd/C) is also a common choice, often used with a hydrogen acceptor in liquid-phase reactions.[7]
-
Incorrect Temperature: Dehydrogenation is typically performed at high temperatures, ranging from 300 to 700°C in the vapor phase.[1] For liquid-phase reactions using Pd/C, temperatures around 210-240°C have been reported.[7] Ensure your reaction temperature is within the optimal range for your chosen catalyst system.
-
Catalyst Deactivation: The catalyst surface can become fouled or poisoned, reducing its activity. Ensure the starting material and solvent are pure and free of potential poisons. Using a catalyst support with a high surface area (e.g., 10 to 500 m²/g) can also improve performance.[1]
-
Insufficient Reaction Time: Some catalytic systems may require longer reaction times, from 10 to 24 hours, to achieve high conversion.[7] Monitor the reaction progress over time using techniques like TLC or GC.
-
Problem 2: The intramolecular Buchwald-Hartwig cyclization is failing or giving low yields.
-
Question: I am attempting an intramolecular Buchwald-Hartwig amination to form the dibenz[b,f]azepine ring, but I am getting poor yields (<10%). How can I optimize this reaction?
-
Answer: Failure in this step often points to issues with the catalytic system or reaction conditions.
-
Screen Palladium Source and Ligand: The combination of the palladium precursor and the phosphine ligand is critical. While a patent might suggest one set of conditions, they may not be universally applicable.[4] It is recommended to screen different combinations. For example, while Pd(OAc)₂ with Xantphos is a good starting point, other ligands like BINAP or Xphos could be tested.[4]
-
Optimize the Base and Solvent: The choice of base is crucial for the deprotonation of the amine. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOt-Bu).[4] The solvent can also have a significant effect; toluene is often used for these reactions at high temperatures.[4]
-
Increase Reaction Temperature: These cyclizations often require significant thermal energy. If conventional heating at 110°C is insufficient, consider using microwave irradiation to access higher temperatures (e.g., 170°C), which can dramatically improve yields and reduce reaction times.[4]
-
Ensure Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[4]
-
Problem 3: Formation of significant side products, such as acridines.
-
Question: During the acid-catalyzed ring expansion of my N-arylindole, I am isolating a significant amount of an acridine byproduct, which is lowering the yield of the desired this compound. How can I suppress this side reaction?
-
Answer: The formation of acridine byproducts is a known issue in this synthetic route, particularly at high temperatures.
-
Lower the Reaction Temperature: Performing the rearrangement at a lower temperature (e.g., 100°C) can often provide a cleaner reaction profile and minimize the formation of the undesired acridine byproduct.[2][3]
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) is commonly used for this transformation.[6] The amount and batch quality of PPA can influence the outcome. Ensure it is properly handled and consider screening different acid catalysts if side product formation persists.
-
Data Summary Tables
Table 1: Catalyst Screening for Intramolecular Buchwald-Hartwig Cyclization
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | THF | 50-60 | 2 | 9 | [4] |
| 2 | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 110 | - | Poor | [4] |
| 3 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 | - | Slight Improvement | [4] |
| 4 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 170 (MW) | 8 | 51 | [4] |
Table 2: Catalyst Performance in Liquid-Phase Dehydrogenation of Iminodibenzyl
| Entry | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5% Pd/C | 6.25% w/w | o-Nitrotoluene | 210-240 | 10-24 | 74.6 | [7] |
| 2 | 10% Pd/C | 6.25% w/w | o-Nitrotoluene | 210-240 | 10-24 | 79.8 | [7] |
| 3 | 10% Pd/C | 7.5% w/w | o-Nitrotoluene | 210-240 | 10-24 | 80.1 | [7] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Buchwald-Hartwig Cyclization
This protocol is adapted from the optimization studies for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.[4]
-
Reaction Setup: To a microwave vial, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol substrate (0.2 mmol, 1 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.1 equiv.), the phosphine ligand (e.g., Xantphos, 0.1 equiv.), and the base (e.g., K₂CO₃, 2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 2 mL).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon.
-
Reaction: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 170°C) for the specified time (e.g., 8 hours).
-
Work-up and Analysis: After cooling, the reaction mixture is diluted, filtered, and purified (e.g., by column chromatography). The yield of the this compound product is determined.
-
Screening: Repeat steps 1-6 while systematically varying the palladium source, ligand, base, solvent, and temperature to identify the optimal conditions.
Protocol 2: General Procedure for Liquid-Phase Catalytic Dehydrogenation
This protocol is based on a patented method for the one-step synthesis of iminostilbene.[7]
-
Reaction Setup: In a reactor equipped with heating, stirring, and a reflux condenser, add iminodibenzyl (e.g., 40g), a hydrogen acceptor (e.g., o-nitrotoluene, 15mL), and the catalyst (e.g., 10% Pd/C, 3.0g).
-
Inert Atmosphere: Purge the reactor with nitrogen.
-
Reaction: Heat the mixture to reflux (210-240°C) with stirring and maintain for 10-24 hours.
-
Catalyst Removal: Cool the reaction mixture slightly (e.g., below 40°C) and add a solvent (e.g., toluene, 150mL) to suspend the catalyst. Filter the hot mixture to remove the catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure iminostilbene (this compound).
Visualizations
Caption: A general workflow for systematic catalyst screening to optimize the synthesis of this compound.
Caption: A decision tree to troubleshoot common causes of low yield in this compound synthesis.
References
- 1. US3531466A - Process for the production of iminostilbene - Google Patents [patents.google.com]
- 2. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 3. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Convenient syntheses of halo-dibenz[ b , f ]azepines and carbamazepine analogues via N -arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41252K [pubs.rsc.org]
- 7. CN105439954A - One-step synthesis method of iminostilbene - Google Patents [patents.google.com]
"overcoming emulsification in 10-methoxy-5H-dibenz[b,f]azepine preparation"
Technical Support Center: Preparation of 10-methoxy-5H-dibenz[b,f]azepine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to emulsification during the synthesis of 10-methoxy-5H-dibenz[b,f]azepine.
Troubleshooting Guide
Issue: An emulsion has formed during the aqueous workup of my 10-methoxy-5H-dibenz[b,f]azepine synthesis, and the organic and aqueous layers are not separating.
This is a common issue when quenching the reaction mixture and performing extractions. Emulsions are stable mixtures of two immiscible liquids, often stabilized by surfactants or particulate matter.[1] The following Q&A will guide you through resolving this problem.
Q1: I've just added water to my reaction mixture after distilling off the methanol, as per the patent literature, and a thick emulsion has formed. What is the first and simplest thing I should do?
A1: The simplest first step is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[1][2] Gentle swirling or tapping of the funnel can sometimes help the layers to coalesce. If this does not work, proceed to the next steps.
Q2: Patience didn't work. What is the next common technique to try?
A2: The addition of a saturated salt solution (brine) is a highly effective method.[1][3] Adding brine increases the ionic strength of the aqueous layer, which can decrease the solubility of your organic product in the aqueous phase and disrupt the emulsion's stability.[1] Add a significant volume of brine, gently invert the funnel a few times, and allow it to stand.
Q3: I've added brine, but the emulsion persists. What other chemical additions can I try?
A3: You can try altering the pH of the aqueous layer. Adding a small amount of dilute acid or base can change the solubility of certain compounds that may be acting as emulsifying agents.[1] However, be cautious if your product is sensitive to pH changes. Another option is to add a small amount of a different organic solvent that is miscible with your extraction solvent but may help to alter the interfacial tension.[1]
Q4: I am still struggling with the emulsion. Are there any mechanical methods I can use?
A4: Yes, several mechanical methods can be effective:
-
Filtration through Celite: Many emulsions are stabilized by fine solid particulates.[4] Filtering the entire emulsified mixture through a pad of Celite can remove these solids and break the emulsion.[2][4]
-
Centrifugation: If you have the appropriate equipment, centrifuging the mixture can provide the force needed to separate the layers.[1]
-
Gentle Heating: Gently warming the mixture can decrease the viscosity and help to break the emulsion.[1] Be cautious to avoid overheating, which could degrade your product.
Q5: My synthesis involves an aromatic solvent like toluene in addition to methanol. Does this change how I should approach the emulsion?
A5: The presence of toluene does not fundamentally change the approach, but it's worth noting that different organic solvents have different tendencies to form emulsions. If you consistently face this issue, consider evaporating the reaction solvents before starting the aqueous workup. Then, redissolve the residue in your desired extraction solvent.[2][5] This can sometimes prevent emulsion formation altogether.
Frequently Asked Questions (FAQs)
Q: What causes emulsions to form during the workup of 10-methoxy-5H-dibenz[b,f]azepine synthesis?
A: Emulsions during the synthesis of 10-methoxy-5H-dibenz[b,f]azepine, which often involves reacting 10,11-dibromoiminodibenzyl with a base like potassium hydroxide in methanol,[6][7] can be caused by several factors during the aqueous workup. These include:
-
The presence of unreacted starting materials or byproducts that can act as surfactants.
-
Fine particulate matter suspended in the mixture.[4]
-
High viscosity of the solution.[1]
-
Vigorous shaking of the separatory funnel, which can increase the dispersion of the liquids.
Q: How can I prevent emulsions from forming in the first place?
A: Prevention is often the best strategy. Consider the following:
-
After the reaction, ensure all solids are dissolved before adding the aqueous quench.
-
Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the layers.
-
As mentioned in a patent, washing with hot water (e.g., 65-70°C) can sometimes prevent emulsification.[8]
-
Evaporate the reaction solvent before the workup and redissolve the crude product in the extraction solvent.[5]
Q: I have a gooey or insoluble precipitate between the two layers. Is this an emulsion?
A: This is a related problem. While not a true emulsion, this precipitate can obscure the boundary between layers.[2][9] The recommended solution is to continue washing with water to dissolve as much of the precipitate as possible, ensuring you retain the organic layer. Afterwards, use a generous amount of a drying agent like sodium sulfate, which may absorb the remaining goo, allowing you to filter it off.[2]
Data Presentation
Table 1: Summary of Common Emulsion Breaking Techniques
| Technique | Principle | Typical Application | Considerations |
| Addition of Brine (Saturated NaCl) | Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[1] | Add 10-20% of the total volume. | Generally the most common and effective first step. |
| pH Adjustment | Changes the charge and solubility of potential emulsifying agents (e.g., acidic or basic impurities).[1] | Add dilute HCl or NaOH dropwise. | Product must be stable to pH changes. |
| Solvent Addition | Alters the overall solvent properties and interfacial tension.[1] | Add a small amount of a solvent miscible with the organic phase (e.g., methanol, ethanol). | Can complicate solvent removal later. |
| Filtration through Celite | Physically removes fine solid particles that can stabilize an emulsion.[4] | Pass the entire mixture through a plug of Celite. | Highly effective for emulsions caused by particulates. |
| Gentle Heating | Reduces the viscosity of the mixture, promoting phase separation.[1] | Warm gently in a water bath. | Avoid high temperatures that could degrade the product. |
| Centrifugation | Applies force to accelerate the separation of the denser and lighter phases.[1] | Spin the mixture in a centrifuge. | Requires specialized equipment. |
Experimental Protocols
Protocol: General Procedure for Breaking an Emulsion during Aqueous Workup
-
Initial Assessment: Transfer the entire emulsified mixture from the reaction vessel to a separatory funnel. Allow the funnel to stand undisturbed for at least 15 minutes to see if any spontaneous separation occurs.
-
Brine Wash: If the emulsion persists, add a volume of saturated sodium chloride (brine) solution equivalent to approximately 20% of the total volume in the funnel.
-
Gentle Mixing: Stopper the funnel and gently invert it 3-5 times. Do not shake vigorously. Vent the funnel frequently.
-
Observation: Place the funnel back on a ring stand and allow it to sit for another 10-15 minutes. Observe if a clean interface between the layers begins to form.
-
Filtration (if necessary): If the emulsion is still present, set up a Büchner or Hirsch funnel with a pad of Celite (approximately 1-2 cm thick) over filter paper. Wet the Celite pad with the organic solvent being used for the extraction.
-
Filter the Mixture: Carefully pour the entire emulsified mixture through the Celite pad under gentle vacuum.
-
Rinse: Rinse the separatory funnel with a small amount of the organic solvent and pass this through the Celite pad to ensure all of the product is collected.
-
Separation: Transfer the filtrate back to the separatory funnel. The layers should now be distinct. Proceed with the separation of the organic and aqueous layers as intended in your original workup procedure.
Mandatory Visualization
Caption: A flowchart for troubleshooting emulsions.
Caption: Experimental workflow for synthesis workup.
References
- 1. youtube.com [youtube.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Workup [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. CN101386595A - Chemical Synthesis of 10-Methoxy-5H-Dibenzo[b,f]azepine - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Minimizing By-product Formation in Acid-Catalyzed Rearrangement of N-Arylindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed rearrangement of N-arylindoles. The focus is on identifying, understanding, and minimizing the formation of common by-products to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the acid-catalyzed rearrangement of N-arylindoles?
A1: The most frequently encountered by-products include:
-
Products of N-N Bond Cleavage: In reactions proceeding via a hydrazone intermediate, such as the Fischer indole synthesis, cleavage of the nitrogen-nitrogen bond can occur, leading to the formation of anilines and other fragments.[1][2] This is particularly prevalent when electron-donating groups are present on the carbonyl-derived portion of the intermediate.[1][2][3]
-
Oligomers and Polymers: Indoles are susceptible to acid-catalyzed dimerization, trimerization, and polymerization, especially at elevated temperatures or high acid concentrations.[4] This results in the formation of high molecular weight impurities and "tar-like" materials.
-
Regioisomers: When using unsymmetrical ketones as starting materials in Fischer-type syntheses, two different regioisomeric indole products can be formed. The ratio of these isomers is highly dependent on the reaction conditions, particularly the acid catalyst and its concentration.[5]
-
Aldol Condensation Products: If the starting materials include aldehydes or ketones with α-hydrogens, they can undergo self-condensation under acidic conditions, leading to impurities.
Q2: How do electron-donating or withdrawing groups on the starting materials affect by-product formation?
A2: Substituents on the arylhydrazine or the carbonyl compound play a critical role:
-
Electron-Donating Groups on the carbonyl-derived portion can over-stabilize a key iminylcarbocation intermediate. This stabilization can lower the activation energy for the undesired heterolytic N-N bond cleavage, making it a more favorable pathway than the desired[2][2]-sigmatropic rearrangement.[1][2][3]
-
Electron-Withdrawing Groups on the arylhydrazine can make the starting material less reactive and may require harsher reaction conditions (higher temperatures or stronger acids), which in turn can promote degradation and polymerization.
-
Steric Hindrance from bulky substituents on either reactant can impede the cyclization step, leading to lower yields and potentially favoring side reactions.[6]
Q3: What is the role of the acid catalyst in by-product formation?
A3: The choice and concentration of the acid catalyst are crucial for controlling the reaction pathway. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[7]
-
Acid Strength: A catalyst that is too strong can promote polymerization and decomposition of the indole product. Conversely, an acid that is too weak may not be effective in catalyzing the desired rearrangement, leading to incomplete conversion and a mixture of starting materials and by-products.[8]
-
Regioselectivity: In the case of unsymmetrical ketones, the nature and concentration of the acid can significantly influence the ratio of the resulting regioisomers.[5][9] For instance, the proportion of the 2-substituted indole can increase with higher concentrations of phosphoric oxide in orthophosphoric acid.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the acid-catalyzed rearrangement of N-arylindoles.
Problem 1: Low Yield of the Desired N-Arylindole and a High Amount of Aniline By-product
-
Possible Cause: Preferential N-N bond cleavage over the desired[2][2]-sigmatropic rearrangement, often exacerbated by electron-donating groups on the carbonyl precursor.[1][2][3]
-
Troubleshooting Steps:
-
Modify the Acid Catalyst: Switch to a milder Lewis acid (e.g., ZnCl₂) instead of a strong Brønsted acid. Sometimes, a lower concentration of the acid can also be beneficial.
-
Adjust Reaction Temperature: Lower the reaction temperature. The N-N bond cleavage often has a higher activation energy than the desired rearrangement, so reducing the temperature can favor the formation of the N-arylindole.
-
Substrate Modification: If possible, modify the substituents on the carbonyl compound to be less electron-donating.
-
In Situ Formation: Perform the reaction as a one-pot synthesis where the hydrazone intermediate is generated in situ and cyclized without isolation, which can sometimes minimize decomposition.[8]
-
Problem 2: Formation of a Dark, Tarry, and Insoluble Material
-
Possible Cause: Acid-catalyzed polymerization of the indole product.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: Use the minimum effective concentration of the acid catalyst.
-
Lower the Reaction Temperature: Polymerization is often accelerated at higher temperatures.
-
Decrease Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
-
Slow Addition: In some cases, slow addition of the indole precursor to the hot acidic mixture can minimize local high concentrations and reduce polymerization.[4]
-
Problem 3: Formation of an Undesired Regioisomer
-
Possible Cause: The reaction conditions favor the formation of the undesired isomer from an unsymmetrical ketone.
-
Troubleshooting Steps:
-
Screen Acid Catalysts: The ratio of regioisomers is highly dependent on the acid used. Conduct small-scale screening with different Brønsted and Lewis acids.[5]
-
Vary Acid Concentration: The concentration of the acid can have a profound effect on the product ratio. For example, in phosphoric acid, the concentration of P₂O₅ can be systematically varied.[5]
-
Temperature Optimization: The reaction temperature can also influence the regioselectivity. A systematic variation of the temperature should be explored.
-
Data Presentation
Table 1: Effect of Acid Catalyst on the Regioselectivity of Fischer Indole Synthesis with Unsymmetrical Ketones.
| Ketone | Acid Catalyst | Product Ratio (2-Substituted : 3-Substituted) | Reference |
| Ethyl methyl ketone | 90% (w/w) H₃PO₄ | Low 2-substituted | [5] |
| Ethyl methyl ketone | ~83% (w/w) P₂O₅ in H₂O | High 2-substituted | [5] |
| Ethyl methyl ketone | 30% (w/w) H₂SO₄ | Low 2-substituted | [5] |
| Ethyl methyl ketone | 70% (w/w) H₂SO₄ | High 2-substituted | [5] |
Table 2: Influence of Reaction Conditions on Dimer Formation in Indole Reactions.
| Starting Material | Addition Time | Temperature (°C) | Yield of Monomer (%) | Notes | Reference |
| Indole | Fast | Room Temp. | <5 | Significant dimer formation | [4] |
| Indole | Slow (30 min) | Room Temp. | 5 | [4] | |
| Indole | Slow (30 min) | 0 | 40 | Lower temperature reduces dimerization | [4] |
| 5-Bromoindole | Slow (30 min) | 0 | 72 | [4] |
Experimental Protocols
General Optimized Protocol for Minimizing Dimerization in Acid-Catalyzed Indole Reactions
This protocol is adapted from a procedure designed to minimize by-products in the nitrosation of indoles, which is also sensitive to acid-catalyzed dimerization.[4]
-
Preparation of the Acidic Medium: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), place the chosen solvent and cool it to the desired temperature (e.g., 0 °C) in an ice bath.
-
Slow Addition of Acid: Slowly add the acid catalyst to the cooled solvent with vigorous stirring.
-
Substrate Addition (Reverse Addition): Dissolve the N-arylindole precursor (1 equivalent) in a minimum amount of the reaction solvent. Using a syringe pump or a dropping funnel, add the substrate solution to the vigorously stirred, cold acidic mixture over a prolonged period (e.g., 1-2 hours). It is crucial to maintain the low temperature during the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the optimized low temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench it by carefully pouring the mixture into a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate) until the pH is neutral.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Competing reaction pathways in acid-catalyzed N-arylindole synthesis.
Caption: Troubleshooting workflow for minimizing by-products.
Caption: Optimized experimental workflow to minimize by-product formation.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
"stabilizing N-(trichloroacetyl) intermediates in Dibenz[b,f]azepine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Dibenz[b,f]azepine derivatives, with a specific focus on challenges related to N-(trichloroacetyl) intermediates.
Troubleshooting Guides
Issue: Low Yield of the Desired 5-Carboxamide Product
When using N-(trichloroacetyl)isocyanate for the carboxamidation of dibenz[b,f]azepines, a common issue is a low yield of the final product after hydrolysis of the N-acyl urea intermediate.
| Possible Cause | Troubleshooting Steps |
| Incomplete initial reaction | - Ensure the dibenz[b,f]azepine starting material is completely dissolved or suspended in a suitable solvent (e.g., dichloromethane) before adding the N-(trichloroacetyl)isocyanate. - Verify the stoichiometry of the reactants. A slight excess of the isocyanate may be required. |
| Side reactions during hydrolysis | - The hydrolysis of the N-(trichloroacetyl)urea intermediate can lack selectivity, leading to the formation of undesired byproducts.[1] - Carefully control the hydrolysis conditions (e.g., pH, temperature, and reaction time). - Consider using milder hydrolysis conditions, for example, a biphasic system or a weaker base, to favor the desired product. |
| Degradation of the intermediate | - The N-(trichloroacetyl) intermediate may be sensitive to moisture and prolonged reaction times. - Conduct the initial reaction under anhydrous conditions. - Proceed to the hydrolysis step as soon as the formation of the intermediate is complete (monitor by TLC). |
| Product loss during workup | - Optimize the extraction and purification steps to minimize product loss. - Ensure the pH of the aqueous layer is adjusted appropriately during extraction to ensure the product is in the organic phase. |
Issue: Formation of Multiple Products
The appearance of multiple spots on a TLC plate after the hydrolysis step indicates the formation of byproducts.
| Possible Cause | Troubleshooting Steps |
| Lack of selectivity in hydrolysis | - As mentioned, the hydrolysis of the N-(trichloroacetyl)urea can be non-selective.[1] - Experiment with different hydrolysis reagents and conditions to improve selectivity. - Consider chromatographic purification to isolate the desired product. |
| Presence of impurities in the starting material | - Ensure the purity of the starting dibenz[b,f]azepine. Impurities can lead to the formation of various side products. - Purify the starting material if necessary before proceeding with the reaction. |
| Reaction with residual reagents | - Ensure complete removal of any excess reagents from the previous steps before proceeding with the carboxamidation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using N-(trichloroacetyl)isocyanate in dibenz[b,f]azepine synthesis?
A1: The main difficulty lies in the lack of selectivity during the hydrolysis of the initially formed N-acyl urea intermediate, which can lead to lower yields of the desired 5-carboxamide product.[1]
Q2: Are there alternatives to N-(trichloroacetyl)isocyanate for the carboxamidation of dibenz[b,f]azepines?
A2: Yes, other reagents such as phosgene, triphosgene, and cyanates can be used for the carboxamidation of dibenz[b,f]azepines.[2][3] Each method has its own advantages and disadvantages regarding safety, yield, and reaction conditions.
Q3: How can I monitor the progress of the reaction between dibenz[b,f]azepine and N-(trichloroacetyl)isocyanate?
A3: The reaction can be effectively monitored by thin-layer chromatography (TLC). The consumption of the starting dibenz[b,f]azepine and the formation of the N-acyl urea intermediate can be observed.
Q4: What are the recommended storage conditions for N-(trichloroacetyl)isocyanate?
A4: N-(trichloroacetyl)isocyanate is highly reactive and sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.
Data Presentation
Table 1: Carboxamidation of Dibenz[b,f]azepines using N-(trichloroacetyl)isocyanate [1]
| Starting Material | Product | Yield of N-acyl urea (%) |
| Dibenz[b,f]azepine | N-(5H-dibenzo[b,f]azepine-5-carbonyl)urea | 85 |
| 2-Fluoro-dibenz[b,f]azepine | N-(2-Fluoro-5H-dibenzo[b,f]azepine-5-carbonyl)urea | 78 |
| 2,8-Difluoro-dibenz[b,f]azepine | N-(2,8-Difluoro-5H-dibenzo[b,f]azepine-5-carbonyl)urea | 92 |
Experimental Protocols
General Method for Carboxamidation of Dibenz[b,f]azepines using N-(trichloroacetyl)isocyanate [1]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the substituted dibenz[b,f]azepine (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagent: To the stirred solution, add N-(trichloroacetyl)isocyanate (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation of Intermediate: Upon completion, the N-acyl urea intermediate can often be isolated by filtration if it precipitates from the reaction mixture.
-
Hydrolysis: The isolated N-acyl urea is then subjected to hydrolysis under basic conditions (e.g., aqueous sodium hydroxide) to yield the final 5-carboxamide product.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 5-carboxamide dibenz[b,f]azepines.
References
- 1. Convenient syntheses of halo-dibenz[ b , f ]azepines and carbamazepine analogues via N -arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41252K [pubs.rsc.org]
- 2. CN108863933A - The method for synthesizing carbamazepine - Google Patents [patents.google.com]
- 3. EP0698602A1 - Process for the preparation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine - Google Patents [patents.google.com]
Technical Support Center: Investigating Oxidative Degradation of Dibenz[b,f]azepine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the oxidative degradation of Dibenz[b,f]azepine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of oxidative degradation for Dibenz[b,f]azepine derivatives?
A1: The primary mechanisms of oxidative degradation for Dibenz[b,f]azepine derivatives typically involve the azepine ring and any susceptible functional groups attached to the core structure. Oxidation is often a complex process involving radical-mediated autoxidation.[1][2][3][4] Key reactions can include the formation of N-oxides and hydroxylamines.[1]
Q2: How can I initiate a forced degradation study for my Dibenz[b,f]azepine derivative?
A2: Forced degradation studies, or stress testing, are crucial for understanding the degradation pathways of your compound.[5][6] For oxidative stress testing, a common approach is to expose a solution of the drug substance to an oxidizing agent like hydrogen peroxide (H₂O₂). It is recommended to start with a low concentration of H₂O₂ (e.g., 3%) and monitor the degradation over time. These studies help in the development of stability-indicating analytical methods.[3][6]
Q3: What are common sources of oxidative stress in a drug product formulation containing a Dibenz[b,f]azepine derivative?
A3: Oxidative stress can originate from several sources within a drug product formulation. Excipients are a common source of impurities, such as hydroperoxides and organoperoxides, which can initiate oxidation.[1][2][3] For instance, excipients like polyethylene glycol (PEG), povidone, and polysorbates can contain these reactive impurities.[3] Additionally, exposure to light and the presence of metal ions can catalyze oxidation reactions.[7]
Q4: Which analytical techniques are most suitable for monitoring the oxidative degradation of Dibenz[b,f]azepine derivatives?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for monitoring the degradation of Dibenz[b,f]azepine derivatives and quantifying the remaining parent compound as well as the degradation products.[8] For the identification and characterization of unknown degradation products, hyphenated techniques such as HPLC-Mass Spectrometry (LC-MS/MS) and HPLC-NMR are invaluable.[5]
Q5: How can I minimize oxidative degradation during the storage of my Dibenz[b,f]azepine derivative?
A5: To minimize oxidative degradation, it is important to control the storage conditions. This includes protecting the compound from light and storing it at a controlled temperature. In formulations, the addition of antioxidants can be an effective strategy.[3] For solid dosage forms, understanding the interaction between the drug substance and excipients is key to preventing oxidation.[1][2][4]
Troubleshooting Guides
HPLC Analysis Issues
Problem: I am observing drifting retention times for my Dibenz[b,f]azepine derivative during HPLC analysis.
-
Possible Cause 1: Poor Column Equilibration.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. It is recommended to flush the column with at least 20 column volumes of the new mobile phase.[9]
-
-
Possible Cause 2: Inconsistent Mobile Phase Composition.
-
Solution: Prepare fresh mobile phase daily and ensure all components are fully miscible. If using a gradient, check that the mixer is functioning correctly.[9]
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.[9]
-
Problem: My chromatogram shows peak tailing for the parent Dibenz[b,f]azepine derivative peak.
-
Possible Cause 1: Interaction with Active Silanols on the Column.
-
Solution: Use a high-purity silica-based stationary phase. Alternatively, adding a basic mobile phase additive like triethylamine (TEA) can help, although this is often not necessary with modern high-purity columns.[10]
-
-
Possible Cause 2: Insufficient Buffering of the Mobile Phase.
-
Solution: Ensure the mobile phase buffer has sufficient capacity to maintain a constant ionization state of your compound. A buffer concentration in the range of 10-25 mM is typically adequate.[10]
-
-
Possible Cause 3: Column Overload.
-
Solution: Reduce the amount of sample injected onto the column or use a column with a larger internal diameter.[10]
-
Problem: I am seeing ghost peaks in my gradient HPLC runs.
-
Possible Cause 1: Late Elution from a Previous Injection.
-
Solution: Incorporate a final wash step in your gradient program to elute any strongly retained compounds from the column.[11]
-
-
Possible Cause 2: Contaminants in the Mobile Phase or System.
-
Solution: Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly to remove any contaminants.
-
Experimental Design and Interpretation
Problem: I am not observing any degradation of my Dibenz[b,f]azepine derivative in my forced oxidation study.
-
Possible Cause 1: Oxidizing conditions are too mild.
-
Solution: Gradually increase the concentration of the oxidizing agent (e.g., H₂O₂) or the duration of exposure. Be cautious not to use overly harsh conditions that do not reflect real-world degradation.
-
-
Possible Cause 2: The compound is highly stable to oxidation under the tested conditions.
-
Solution: While this is a positive finding, it's important to test a range of conditions (e.g., different pH values, presence of metal catalysts) to fully understand the compound's stability profile.
-
Problem: I have a poor mass balance in my degradation study, with the decrease in the parent compound not corresponding to the appearance of degradation products.
-
Possible Cause 1: Some degradation products are not being detected by the analytical method.
-
Solution: The degradation products may not have a chromophore that absorbs at the selected UV wavelength. Try analyzing samples at multiple wavelengths. For a more comprehensive analysis, use a mass spectrometer detector (LC-MS).
-
-
Possible Cause 2: Degradation products are unstable.
-
Solution: Some initial degradation products may be transient and quickly degrade into other species that are not being monitored.[12] Time-course studies can help in identifying such intermediates.
-
-
Possible Cause 3: The response factors of the degradation products are significantly different from the parent compound.
-
Solution: If possible, isolate the major degradation products to determine their individual response factors for accurate quantification.[12]
-
Data Presentation
Table 1: Forced Oxidative Degradation of Compound X (a Dibenz[b,f]azepine derivative) with 3% H₂O₂ at 40°C.
| Time (hours) | % Compound X Remaining | % Degradation Product 1 | % Degradation Product 2 | Total % Accounted For (Mass Balance) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 3.1 | 1.5 | 99.8 |
| 4 | 90.5 | 5.8 | 2.9 | 99.2 |
| 8 | 82.1 | 10.3 | 5.5 | 97.9 |
| 24 | 65.7 | 18.9 | 11.2 | 95.8 |
Table 2: Effect of Antioxidants on the Stability of Compound Y (a Dibenz[b,f]azepine derivative) in Formulation under Accelerated Conditions (40°C/75% RH) for 3 months.
| Formulation | % Compound Y Remaining | % Total Degradants |
| Control (No Antioxidant) | 92.3 | 7.7 |
| With 0.1% BHT | 98.5 | 1.5 |
| With 0.1% Ascorbic Acid | 97.9 | 2.1 |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the Dibenz[b,f]azepine derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (resulting in a final H₂O₂ concentration of 3%).
-
Incubation: Store the solution in a temperature-controlled environment (e.g., 40°C) and protect it from light.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
-
Quenching (Optional but Recommended): To stop the oxidation reaction, the sample can be diluted with a mobile phase or a quenching agent can be added.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Analysis of a Dibenz[b,f]azepine Derivative and its Degradation Products
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced oxidative degradation study.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions [ouci.dntb.gov.ua]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. biomedres.us [biomedres.us]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. hplc.eu [hplc.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
"methods to avoid overhalogenation in Dibenz[b,f]azepine synthesis"
Technical Support Center: Dibenz[b,f]azepine Synthesis
Welcome to the technical support center for Dibenz[b,f]azepine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing overhalogenation.
Frequently Asked Questions (FAQs)
Q1: I am attempting a direct halogenation of Dibenz[b,f]azepine, but my results consistently show a mixture of mono-, di-, and poly-halogenated products. What is causing this lack of selectivity?
A: The Dibenz[b,f]azepine ring system is highly activated towards electrophilic aromatic substitution. The nitrogen atom at the 5-position donates electron density into the fused benzene rings, making them highly reactive. Once the first halogen is introduced, the rings often remain sufficiently activated to react further with the halogenating agent, leading to the formation of multiple substitution products and making control difficult.
Q2: What is the most effective and common strategy to prevent overhalogenation and achieve selective mono-halogenation?
A: The most widely accepted strategy is the use of an N-protecting group on the azepine nitrogen.[1][2] By converting the amine to a less activating functional group, typically an amide via N-acylation, the reactivity of the entire ring system is attenuated. This allows for more controlled, stepwise introduction of halogens.
Q3: How exactly does N-protection help control the halogenation process?
A: N-protection, particularly N-acylation, installs an electron-withdrawing group (like a carbonyl) directly onto the nitrogen atom. This has two primary effects:
-
Reduces Ring Activation: The electron-withdrawing acyl group significantly decreases the electron-donating capacity of the nitrogen atom into the aromatic rings. This deactivation makes the rings less susceptible to electrophilic attack, thus preventing runaway multiple halogenations.
-
Improves Solubility and Handling: The resulting N-acyl derivative often has different physical properties that can be advantageous for purification and subsequent reaction steps.
Q4: Are there alternative synthetic routes that avoid direct halogenation of the final Dibenz[b,f]azepine scaffold?
A: Yes, an effective alternative is to construct the Dibenz[b,f]azepine ring system from precursors that are already halogenated. A notable method involves the acid-catalyzed rearrangement of N-arylindoles.[1][3][4][5] In this approach, a halogenated indole or a halogenated N-aryl group is used as a starting material. While this route cleverly bypasses the final-stage halogenation, it has its own challenges. A major drawback is the potential for acid-catalyzed dehalogenation during the ring-closing step, particularly for chloro- and bromo-substituted compounds.[4]
Q5: When halogenating the 10,11-dihydrodibenz[b,f]azepine (iminodibenzyl) precursor, what specific issues should I be aware of?
A: Halogenation of the iminodibenzyl precursor is a common route to access halogenated Dibenz[b,f]azepines after a subsequent elimination step.[1][2] However, this substrate is also prone to overhalogenation. For instance, bromination in acetic acid can lead to a tetrabrominated product.[4][6] Therefore, employing an N-protecting group is also highly recommended for this precursor to control the extent of halogenation.
Troubleshooting Guide
Problem: My reaction yields a complex mixture of halogenated isomers that are extremely difficult to separate by chromatography.
-
Primary Cause: This is a classic sign of overhalogenation due to the high reactivity of the unprotected Dibenz[b,f]azepine core.
-
Recommended Solution: Implement an N-acyl protection strategy before the halogenation step. This is the most reliable method to control the reaction's selectivity. See Experimental Protocol 1 for a detailed methodology. While separation of mono- and di-halogenated species is sometimes necessary, preventing their formation is a more efficient approach.[1]
Problem: I am using the N-aryl indole synthesis route to avoid direct halogenation, but I am losing the halogen substituent during the acid-catalyzed cyclization.
-
Primary Cause: This is a known side reaction, especially with bromo- and chloro-substituted precursors under strong acidic conditions (e.g., Polyphosphoric Acid).[4] Fluoro-substituents tend to be more stable under these conditions.
-
Recommended Solutions:
-
Modify Reaction Conditions: Attempt the cyclization at lower temperatures, although this may require longer reaction times or result in lower yields.[4]
-
Screen Different Acids: Investigate alternative acid catalysts that may be less prone to promoting dehalogenation.
-
Consider Fluoro-Analogues: If the specific halogen is not critical, using a fluoro-substituted precursor is likely to be more successful.[4][5]
-
Problem: After N-acylation, my Dibenz[b,f]azepine derivative is too deactivated and does not undergo halogenation under standard conditions.
-
Primary Cause: The N-acyl group is a strong deactivator, which is its intended purpose. Standard, mild halogenation conditions may no longer be sufficient.
-
Recommended Solutions:
-
Increase Reagent Reactivity: Switch to a more potent halogenating agent (e.g., Br₂ with a Lewis acid catalyst instead of NBS alone).
-
Adjust Temperature: Carefully increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to find the optimal point between reaction initiation and byproduct formation.
-
Use a Catalyst: Introduce a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to enhance the electrophilicity of the halogenating agent. This must be done cautiously and with careful stoichiometric control to prevent over-reaction.
-
Data Summary: Halogenation Control Strategies
| Strategy | Description | Advantages | Disadvantages | Typical Yields | Selectivity |
| Direct Halogenation | Halogenating agent is added directly to the unprotected Dibenz[b,f]azepine. | Simple, one-step process. | Very poor control, leads to overhalogenation and isomeric mixtures.[1] | Highly Variable | Poor |
| N-Acyl Protection | The nitrogen is protected with an acyl group (e.g., acetyl, benzoyl) prior to halogenation. | Excellent control over selectivity, prevents overhalogenation. | Adds two steps to the synthesis (protection and deprotection). | Good to Excellent | High for Mono-substitution |
| Synthesis from Halogenated Precursors | The ring is formed from pre-halogenated N-arylindoles.[4] | Avoids direct halogenation of the sensitive final product. | Risk of dehalogenation during acid-catalyzed cyclization (especially for Br, Cl).[4] | Fair to Good (can be low for bromo-analogues)[4] | Excellent (determined by precursor) |
Experimental Protocols
Protocol 1: Controlled Mono-bromination via N-Acyl Protection
This protocol provides a general methodology for the selective mono-bromination of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl), a common precursor.
Step 1: N-Acylation (Protection)
-
Dissolve iminodibenzyl (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Add a base, such as triethylamine or pyridine (1.2 eq), and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.
-
Upon completion, perform an aqueous workup: wash with dilute HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting N-acyl protected compound by recrystallization or column chromatography.
Step 2: Bromination
-
Dissolve the N-acyl protected iminodibenzyl (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent.
-
Slowly add N-Bromosuccinimide (NBS) (1.0-1.05 eq) in portions at room temperature. Note: Using a slight excess may be required, but a large excess will promote overhalogenation.
-
Stir the reaction at room temperature for 8-12 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the crude product by column chromatography to isolate the desired mono-brominated species.
Step 3: Deprotection
-
The N-acyl group can be removed under basic conditions. Dissolve the brominated, N-acyl protected compound in a mixture of ethanol and water.
-
Add a strong base, such as NaOH or KOH (excess), and heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature and neutralize with dilute acid.
-
Extract the final product with an organic solvent, dry, and purify as needed.
Protocol 2: Synthesis from an N-Aryl Indole Precursor
This protocol is based on the acid-catalyzed rearrangement method.[1][4]
Step 1: N-Arylation of Indole
-
Combine a halogenated indole (e.g., 5-bromoindole) or a halogenated aryl boronic acid with an un-substituted partner in a reaction vessel.
-
Employ a suitable cross-coupling reaction, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, to form the N-arylindole bond.[4]
-
Follow established literature procedures for the chosen coupling reaction, including the appropriate catalyst, ligand, base, and solvent.
-
After the reaction is complete, perform an appropriate workup and purify the N-arylindole product by column chromatography.
Step 2: Acid-Catalyzed Rearrangement and Cyclization
-
Purge a vessel containing polyphosphoric acid (PPA) (approx. 10x the weight of the substrate) with an inert gas (e.g., Argon).
-
Heat the PPA to 100 °C for 30 minutes.[1]
-
Add the purified N-arylindole to the hot PPA and stir vigorously.
-
Maintain the temperature at 100 °C and monitor the reaction by TLC. Reaction times can be long, often 24-72 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and cautiously pour it onto a mixture of ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Stir the resulting suspension vigorously for 1 hour.
-
Extract the product with dichloromethane or another suitable solvent.
-
Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate. Purify the final halogenated Dibenz[b,f]azepine via column chromatography.
Visualizations
Caption: Decision workflow for avoiding overhalogenation.
Caption: Experimental workflow for the N-Acyl protection strategy.
References
- 1. Convenient syntheses of halo-dibenz[ b , f ]azepines and carbamazepine analogues via N -arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41252K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Convenient syntheses of halo-dibenz[b,f]azepines and carbamazepine analogues via N-arylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient syntheses of halo-dibenz[b,f]azepines and carbamazepine analogues via N-arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
Technical Support Center: Purification of Crude Dibenz(b,f)azepine Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude Dibenz(b,f)azepine (also known as iminostilbene).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is often sufficient to achieve high purity, especially when the impurity profile is not complex. Column chromatography is employed for more challenging separations or when very high purity is required.
Q2: What are the common impurities in crude this compound?
The most common impurity is the starting material for its synthesis, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl).[1] Incomplete dehydrogenation during the synthesis leads to the presence of this precursor in the final product. Other potential impurities can arise from side reactions during the synthesis, though these are generally less prevalent.
Q3: How can I remove the iminodibenzyl impurity?
Both recrystallization and column chromatography can effectively separate this compound from iminodibenzyl. Recrystallization from a suitable solvent, such as xylene or ethanol, can yield highly pure this compound.[2] Column chromatography provides a more robust method for separating compounds with different polarities, like this compound and its more saturated precursor.
Troubleshooting Guides
Recrystallization
Q4: I am getting a low yield after recrystallization. What could be the cause?
Several factors can contribute to a low recovery of your purified product:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.
-
Premature Crystallization: If the solution cools too rapidly, especially during a hot filtration step, the product can crystallize prematurely and be lost.
-
Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can result in a lower yield.
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
Q.5: My product is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than forming crystals. This can happen if the solution is too concentrated or cools too quickly. To remedy this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly. Using a Dewar flask or insulating the flask can help.
Q6: How do I choose the right solvent for recrystallization?
An ideal recrystallization solvent should:
-
Completely dissolve the crude product at its boiling point.
-
Dissolve the product sparingly or not at all at low temperatures (e.g., room temperature or in an ice bath).
-
Either not dissolve the impurities at all, or dissolve them very well even at low temperatures.
-
Be chemically inert to the product.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
A common and effective method for this compound is the use of a solvent mixture, such as an aromatic hydrocarbon (e.g., toluene) or a ketone (e.g., acetone) with an alcohol (e.g., isopropanol or ethanol).[1]
Column Chromatography
Q7: My compound is tailing on the silica gel column. How can I improve the peak shape?
Tailing is a common issue with nitrogen-containing compounds like this compound on silica gel. The basic nitrogen can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount (0.5-2%) of a basic modifier, such as triethylamine or ammonia, to your eluent system.
Q8: I'm not getting good separation between this compound and an impurity. What can I do?
-
Optimize the Eluent System: Use thin-layer chromatography (TLC) to test various solvent systems of differing polarities to find the optimal conditions for separation. A gradient elution, where the polarity of the eluent is gradually increased, can also be effective.
-
Check for Column Overloading: Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will result in inefficient separation.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility |
| Hexane | Non-polar | Sparingly soluble to insoluble |
| Toluene | Non-polar | Soluble |
| Ethyl Acetate | Polar aprotic | Moderately soluble |
| Acetone | Polar aprotic | Moderately soluble |
| Ethanol | Polar protic | Sparingly soluble |
| Methanol | Polar protic | Sparingly soluble |
| Water | Polar protic | Insoluble |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is a general guideline for recrystallization from a single solvent (e.g., isopropanol or ethanol) or a mixed solvent system.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the crude product in a minimal amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Mixed Solvent: While the solution in the "good" solvent is still hot, add the "poor" solvent (the one in which the product is less soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification of Crude this compound by Silica Gel Column Chromatography
This protocol provides a general procedure for flash column chromatography.
-
Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation between this compound and its impurities. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. To prevent tailing, add 0.5-1% triethylamine to the eluent.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Apply gentle air pressure to maintain a steady flow rate. If using a gradient elution, gradually increase the proportion of the more polar solvent.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflows for purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Validation & Comparative
Dibenz[b,f]azepine versus Phenothiazine: A Comparative Guide to Core Structures in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a core chemical scaffold is a pivotal decision in the drug discovery and development cascade, profoundly influencing the therapeutic profile and viability of a candidate molecule. Among the pantheon of privileged structures in central nervous system (CNS) drug development, the tricyclic scaffolds of dibenz[b,f]azepine and phenothiazine have historically demonstrated remarkable success, leading to the creation of numerous blockbuster drugs. While structurally related, the nuanced differences between these two cores—a seven-membered azepine ring in the former and a six-membered thiazine ring in the latter—give rise to distinct pharmacological and physicochemical properties. This guide provides an objective, data-driven comparison of these two seminal scaffolds to inform rational drug design and development.
Physicochemical Properties: A Tale of Two Rings
The core structural dissimilarity between dibenz[b,f]azepine and phenothiazine imparts tangible differences in their three-dimensional conformation and fundamental physicochemical characteristics. Phenothiazines typically adopt a more folded conformation, with a notable dihedral angle along the sulfur-nitrogen axis of the central thiazine ring. In contrast, the dibenz[b,f]azepine core, while not perfectly planar, is generally less puckered. These conformational distinctions can significantly impact how drugs derived from these scaffolds fit into and interact with their biological targets.
For a direct comparison, we will examine the properties of two prototypical drugs: Imipramine , a dibenz[b,f]azepine, and Chlorpromazine , a phenothiazine.
Table 1: Comparative Physicochemical Properties of Imipramine and Chlorpromazine
| Property | Imipramine (Dibenz[b,f]azepine derivative) | Chlorpromazine (Phenothiazine derivative) | Implication in Drug Design |
| Molecular Weight ( g/mol ) | 280.4 | 318.9 | Influences diffusion and permeability. |
| LogP | 4.8[1] | 5.3 | High lipophilicity suggests good blood-brain barrier penetration for both, but may also contribute to off-target effects. |
| pKa (basic) | 9.5[1] | 9.3 | Both are basic compounds, largely protonated at physiological pH, which affects solubility and receptor interaction. |
| Water Solubility (mg/L) | 18.2 at 24°C[1] | Low | Limited aqueous solubility is a common challenge for both scaffolds that often requires salt formation. |
Pharmacological Profile: Divergent Paths to the CNS
The dibenz[b,f]azepine and phenothiazine scaffolds have given rise to drugs with markedly different primary mechanisms of action and therapeutic applications.
Dibenz[b,f]azepines , exemplified by imipramine, are cornerstones of antidepressant therapy. Their primary mechanism involves the inhibition of monoamine reuptake, particularly of norepinephrine (NE) and serotonin (5-HT), leading to increased synaptic concentrations of these neurotransmitters.[1] This scaffold has also been successfully adapted for other CNS targets, as seen with the anticonvulsant carbamazepine.
Phenothiazines , with chlorpromazine as the archetypal example, revolutionized the treatment of psychosis. Their therapeutic effect is primarily attributed to the antagonism of dopamine D2 receptors.[2] However, their activity is not limited to this receptor, and they often exhibit a broad receptor binding profile, which contributes to both their therapeutic efficacy and their side-effect profile.[3]
Table 2: Comparative Receptor Binding Profile (Ki in nM) of Imipramine and Chlorpromazine
| Receptor Target | Imipramine (Dibenz[b,f]azepine) | Chlorpromazine (Phenothiazine) |
| Dopamine D1 | >10,000 | 10[4] |
| Dopamine D2 | 1,300 | 1.4[4] |
| Dopamine D3 | - | 2.5[4] |
| Dopamine D4 | - | 5.8[4] |
| Serotonin 5-HT2A | 110 | - |
| Norepinephrine Transporter (NET) | 1.4 | - |
| Serotonin Transporter (SERT) | 0.2 | - |
| Histamine H1 | 11 | 4.25[3] |
| Muscarinic M1 | 91 | - |
| Alpha-1 Adrenergic | 27 | - |
A lower Ki value indicates a higher binding affinity. Data for Imipramine is from various sources compiled in IUPHAR/BPS Guide to PHARMACOLOGY and for Chlorpromazine primarily from Promazine vs. Chlorpromazine: A Comparative Analysis of Dopamine Receptor Binding Affinity and Wikipedia, which cites multiple primary sources.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in a fresh assay buffer.[4]
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 200-250 µL:
-
Total Binding: D2 receptor-containing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone, typically at a concentration close to its Kd), and assay buffer.[4][5]
-
Non-specific Binding: The same components as total binding, but with the addition of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol) to saturate the receptors.[5]
-
Test Compound: D2 receptor-containing membranes, the radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[5]
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5][6]
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[5][6]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLMs) at 37°C and keep them on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare a stock solution of the test compound in an organic solvent like DMSO or acetonitrile.
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the diluted microsome solution at 37°C for a few minutes.
-
Add the test compound to the microsome solution to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. The final incubation volume is typically 200 µL.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the equation: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL) .
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their comprehension. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Antagonism of the Dopamine D2 Receptor by Phenothiazines.
Caption: Inhibition of Monoamine Reuptake by Dibenz[b,f]azepines.
Caption: General Workflow for a Radioligand Receptor Binding Assay.
Conclusion
The dibenz[b,f]azepine and phenothiazine scaffolds, while both tricyclic structures, serve as foundations for drugs with distinct and clinically vital pharmacological profiles.
-
Phenothiazines are potent dopamine D2 receptor antagonists, a property that has made them invaluable in the treatment of psychosis. Their broad receptor activity, however, necessitates careful consideration of their side-effect profiles, particularly extrapyramidal symptoms.
-
Dibenz[b,f]azepines have demonstrated remarkable versatility, leading to blockbuster drugs in the antidepressant and anticonvulsant classes. Their primary mechanism in depression is the inhibition of monoamine reuptake, a more targeted approach compared to the broad antagonism of many phenothiazines.
The choice between these core structures in a drug discovery program will be dictated by the therapeutic target and the desired pharmacological outcome. For indications requiring potent D2 antagonism, the phenothiazine scaffold remains a compelling starting point. Conversely, for targets such as monoamine transporters or certain ion channels, the dibenz[b,f]azepine core offers a proven and adaptable framework. A thorough understanding of the structure-activity relationships and the comparative data presented in this guide can empower drug development professionals to make more informed decisions in the quest for novel and improved CNS therapeutics.
References
Comparative Molecular Field Analysis (CoMFA) of Dibenz[b,f]azepine Derivatives: A Guide for Drug Development Professionals
Dibenz[b,f]azepine derivatives represent a significant class of compounds in medicinal chemistry, forming the core scaffold for various therapeutic agents, including antidepressants, anticonvulsants, and anxiolytics.[1][2] Understanding the relationship between the three-dimensional structure of these molecules and their biological activity is paramount for the rational design of new, more potent, and selective drugs. Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique that elucidates these relationships by correlating the steric and electrostatic fields of molecules with their biological activities.[3][4]
This guide provides an objective comparison of CoMFA's performance in the context of Dibenz[b,f]azepine derivatives, supported by experimental data. It also outlines the typical experimental protocol for a CoMFA study and compares it with an alternative 3D-QSAR method, Comparative Molecular Similarity Indices Analysis (CoMSIA).
Experimental Protocols
A typical CoMFA study involves a series of computational steps to generate a predictive 3D-QSAR model. The following protocol is a generalized workflow based on common practices in the field.
1. Molecular Modeling and Optimization:
-
The 3D structures of the Dibenz[b,f]azepine derivatives are sketched using molecular modeling software.
-
Energy minimization of each structure is performed to obtain a stable conformation, typically using molecular mechanics force fields followed by a semi-empirical or ab initio quantum mechanical method.
2. Molecular Alignment:
-
This is a critical step where all molecules in the dataset are superimposed according to a common structural feature or pharmacophore.[4][5]
-
For Dibenz[b,f]azepine derivatives, the rigid tricyclic core is often used as the template for alignment. The most active compound in the series can also be selected as a template for superimposing the other molecules.[4]
3. CoMFA Field Calculation:
-
The aligned molecules are placed in a 3D grid.
-
A probe atom (typically a sp³ carbon atom with a +1 charge) is systematically moved to each grid point.
-
The steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) interaction energies between the probe and each molecule are calculated at every grid point, generating the CoMFA fields.[4]
4. Statistical Analysis (PLS):
-
Partial Least Squares (PLS) analysis is employed to establish a linear correlation between the CoMFA field values (independent variables) and the biological activities (dependent variable, e.g., pIC₅₀).[6]
-
The predictive power of the model is initially assessed using leave-one-out cross-validation, which yields the cross-validated correlation coefficient (q² or r²cv).[7]
5. Model Validation:
-
The final, non-cross-validated model is generated, providing the correlation coefficient (r²), standard error of estimate (SEE), and F-statistic value.
-
External validation is performed using a test set of molecules that were not included in the training set to assess the model's predictive ability (predictive r², r²pred).[6][7]
6. Visualization of Results:
-
The results of the CoMFA are visualized as 3D contour maps.
-
These maps highlight regions where modifications to the steric and electrostatic properties of the molecules are likely to increase or decrease biological activity.
Data Presentation: CoMFA of Dibenz[b,e]azepine and Dibenz[b,f][4][7]oxazepine Derivatives
The following table summarizes the statistical results of a CoMFA and CoMSIA study on a series of 11H-dibenz[b,e]azepine and dibenz[b,f][4][7]oxazepine derivatives as potent agonists of the human TRPA1 receptor.[7] The dataset consisted of a training set of 21 molecules and a test set of 5 molecules.[7]
| Statistical Parameter | CoMFA | CoMSIA | Description |
| Cross-validated correlation coefficient (q² or r²cv) | 0.631 | 0.542 | Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good. |
| Non-cross-validated correlation coefficient (r²) | 0.986 | 0.981 | Measures the correlation between the experimental and predicted activities for the training set. |
| Standard Error of Estimate (SEE) | 0.154 | 0.179 | Represents the standard deviation of the residuals. Lower values indicate a better fit. |
| F-statistic value | 160.559 | 119.537 | Indicates the statistical significance of the model. Higher values are better. |
| Optimal number of components | 6 | 7 | The number of latent variables used in the PLS analysis. |
| Predictive correlation coefficient (r²pred) | 0.967 | 0.981 | Measures the predictive power of the model on an external test set. |
| Field Contributions | |||
| Steric | 0.541 | 0.126 | The relative contribution of the steric field to the model. |
| Electrostatic | 0.459 | 0.324 | The relative contribution of the electrostatic field to the model. |
| Hydrophobic | - | 0.208 | The relative contribution of the hydrophobic field to the model (CoMSIA specific). |
| H-bond Donor | - | 0.200 | The relative contribution of the hydrogen bond donor field to the model (CoMSIA specific). |
| H-bond Acceptor | - | 0.142 | The relative contribution of the hydrogen bond acceptor field to the model (CoMSIA specific). |
Table 1: Statistical results of CoMFA and CoMSIA models for Dibenz[b,f]azepine derivatives.[7]
Mandatory Visualization
The following diagrams illustrate the CoMFA workflow and a comparison with its alternative, CoMSIA.
Caption: General workflow of a Comparative Molecular Field Analysis (CoMFA) study.
Caption: Comparison of CoMFA and CoMSIA methodologies.
Comparison with Alternative Methods
While CoMFA is a widely used 3D-QSAR method, other techniques offer different approaches to modeling structure-activity relationships. Comparative Molecular Similarity Indices Analysis (CoMSIA) is a prominent alternative that is often performed alongside CoMFA.[4][7]
CoMFA vs. CoMSIA:
-
Probe and Field Calculation: CoMFA uses a probe atom and calculates steric and electrostatic interactions based on Lennard-Jones and Coulombic potentials, respectively.[4] CoMSIA, on the other hand, uses a Gaussian-type distance dependence for the similarity indices, which avoids the singularities at atomic positions that can occur in CoMFA.[8]
-
Physicochemical Properties: CoMFA is limited to steric and electrostatic fields. CoMSIA expands on this by calculating five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor.[5] This can provide a more detailed and nuanced understanding of the SAR.
-
Contour Maps: The contour maps generated by CoMSIA are generally more smoothly distributed and easier to interpret than those from CoMFA, which can sometimes be complex and disjointed.
As shown in Table 1, for the analyzed Dibenz[b,f]azepine derivatives, both CoMFA and CoMSIA generated statistically significant models with high predictive power (r²pred of 0.967 and 0.981, respectively).[7] The CoMFA model indicated that both steric and electrostatic fields contribute almost equally to the biological activity.[7] The CoMSIA model provided additional insights, highlighting the relative importance of electrostatic, hydrophobic, H-bond donor, H-bond acceptor, and steric properties.[7]
Other computational methods that can be used in conjunction with or as alternatives to CoMFA include:
-
2D-QSAR: Correlates physicochemical properties or topological indices with biological activity.[3] It is computationally less intensive but lacks the 3D spatial information of CoMFA.
-
Hypothetical Active Site Lattice (HASL): A 3D-QSAR method that creates a model from a composite lattice generated from a series of 3D grids for each molecule.[3]
-
Molecular Docking: A structure-based method that predicts the preferred binding orientation of a ligand to a receptor of known 3D structure.[9][10]
Conclusion
Comparative Molecular Field Analysis is a valuable and robust computational tool for elucidating the structure-activity relationships of Dibenz[b,f]azepine derivatives. The statistical models generated from CoMFA studies provide predictive power and, more importantly, offer visual insights through contour maps that can guide the rational design of new, more potent compounds. When used in conjunction with other methods like CoMSIA, researchers can gain a comprehensive understanding of the steric, electrostatic, and other physicochemical requirements for optimizing the biological activity of this important class of molecules. The high predictive correlation coefficients observed in studies of Dibenz[b,f]azepine derivatives underscore the utility of CoMFA in accelerating the drug discovery process.[7]
References
- 1. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment | MDPI [mdpi.com]
- 6. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][1,4]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages and limitations of classic and 3D QSAR approaches in nano-QSAR studies based on biological activity of fullerene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are computational methods for rational drug design? [synapse.patsnap.com]
Selective Inhibition of SIRT1 vs. SIRT2 by Dibenz(b,f)azepine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Dibenz(b,f)azepine-based inhibitors against Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), two closely related NAD+-dependent protein deacetylases. The selective inhibition of these enzymes is a critical area of research due to their distinct and sometimes opposing roles in various cellular processes, including gene expression, metabolic regulation, and cell cycle control. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to aid in the understanding of experimental workflows.
Performance Data: SIRT1 vs. SIRT2 Inhibition
A study focused on the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold has identified novel and selective inhibitors of SIRT2.[1][2][3][4] The inhibitory activity of these compounds was evaluated against both SIRT1 and SIRT2 to determine their selectivity profile. The following table summarizes the in vitro inhibitory concentrations (IC50) and selectivity for two notable compounds from this series.
| Compound ID | Scaffold | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Selectivity (SIRT1/SIRT2) |
| Compound 8 | 10,11-dihydro-5H-dibenz[b,f]azepine | >500 (11% inhibition at 500 µM) | 18 | >30-fold |
| Compound 20 | 10,11-dihydro-5H-dibenz[b,f]azepine | >100 (12% inhibition at 100 µM) | 30 | >3.3-fold |
Data sourced from Di Fruscia et al., MedChemComm, 2012.[1][4]
These findings highlight that functionalization of the 10,11-dihydro-5H-dibenz[b,f]azepine core can lead to compounds with a significant preference for inhibiting SIRT2 over SIRT1.[1][2][3] Compound 8, in particular, demonstrates a greater than 30-fold selectivity for SIRT2, making it a valuable tool for studying the specific functions of this sirtuin isoform.[1][2][4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the selectivity of sirtuin inhibitors.
In Vitro Fluorimetric Sirtuin Activity Assay
This assay is a common method for determining the inhibitory activity of compounds against SIRT1 and SIRT2. The protocol is based on the deacetylation of a fluorogenic peptide substrate.
Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) quenched by a nearby group. Upon deacetylation by a sirtuin enzyme in the presence of NAD+, a developing solution containing a protease (e.g., trypsin) cleaves the deacetylated peptide, releasing the fluorophore and resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human SIRT1 and SIRT2 enzymes
-
Fluorogenic peptide substrate (e.g., p53-based peptide with acetyl-lysine and AMC)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing Solution (containing a protease like trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+ solution, and the test compound solution to the designated wells.
-
Add the SIRT1 or SIRT2 enzyme to each well to initiate the reaction. Include wells with no inhibitor (positive control) and no enzyme (blank).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Add the developing solution to each well to stop the enzymatic reaction and initiate fluorescence development.
-
Incubate the plate at room temperature for a further 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-460 nm for AMC).
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the engagement of a drug with its target protein within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the test compound and then subjected to a temperature gradient. The soluble fraction of the target protein at different temperatures is then quantified. A ligand-bound protein will typically be more stable and thus remain soluble at higher temperatures compared to the unbound protein.
Materials:
-
Cultured cells (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target protein (SIRT1 or SIRT2)
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by high-speed centrifugation.
-
Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an antibody against the target protein (SIRT1 or SIRT2).
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Experimental Workflow for Determining SIRT1/SIRT2 Selectivity
The following diagram illustrates the typical workflow for assessing the selectivity of an inhibitor against SIRT1 and SIRT2 using the in vitro fluorimetric assay.
Caption: Workflow for determining SIRT1/SIRT2 inhibitor selectivity.
This guide provides a foundational understanding of the selectivity of this compound-based inhibitors for SIRT1 and SIRT2. The provided data and protocols can serve as a valuable resource for researchers aiming to develop and characterize novel sirtuin inhibitors with improved isoform selectivity.
References
A Comparative Analysis of the Antioxidant Potential of Dibenz[b,f]azepine Derivatives and Butylated Hydroxyanisole (BHA)
A detailed examination of the free radical scavenging capabilities of novel Dibenz[b,f]azepine derivatives in comparison to the widely used synthetic antioxidant, Butylated Hydroxyanisole (BHA), reveals promising antioxidant activity for the former, with some derivatives demonstrating superior or comparable efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, detailed methodologies, and a visual representation of the experimental workflow.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of various Dibenz[b,f]azepine derivatives has been evaluated against BHA, a standard antioxidant, primarily through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the DPPH free radicals, is a key metric for this comparison. A lower IC50 value indicates a higher antioxidant potency.
A study by Kumar et al. investigated the in vitro antioxidant activity of several synthesized Dibenz[b,f]azepine analogues and compared their performance with BHA. The results, summarized in the table below, indicate that certain derivatives exhibit significant antioxidant potential.
| Compound | DPPH IC50 (µg/mL) |
| Dibenz[b,f]azepine | > 100 |
| 10-Methoxy-5H-dibenz[b,f]azepine | 18.5 |
| Butylated Hydroxyanisole (BHA) | 21.0 |
| Ascorbic Acid (Standard) | 8.5 |
Data sourced from Kumar HV, et al. (2008). In Vitro Antioxidant Activity of Dibenz[b,f]azepine and its Analogues.
Notably, 10-Methoxy-5H-dibenz[b,f]azepine demonstrated a lower IC50 value than BHA, suggesting a more potent free radical scavenging capacity in this assay. The parent Dibenz[b,f]azepine compound, however, showed weak activity. This highlights the significant influence of structural modifications on the antioxidant potential of this class of compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of the antioxidant potential of Dibenz[b,f]azepine derivatives and BHA.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (Dibenz[b,f]azepine derivatives and BHA)
-
Ascorbic acid (as a positive control)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared and kept in the dark.
-
Preparation of test samples: Stock solutions of the Dibenz[b,f]azepine derivatives, BHA, and ascorbic acid are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations.
-
Reaction mixture: A specific volume of each sample dilution is added to a solution of DPPH in a 96-well plate or a cuvette. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader or spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (Dibenz[b,f]azepine derivatives and BHA)
-
Trolox (as a positive control)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): An aqueous stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Stock solutions of the Dibenz[b,f]azepine derivatives, BHA, and Trolox are prepared in a suitable solvent. A series of dilutions are then made.
-
Reaction mixture: A small volume of each sample dilution is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance measurement: The absorbance is measured at 734 nm.
-
Calculation of scavenging activity: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Experimental Workflow and Signaling Pathway
The antioxidant activity of Dibenz[b,f]azepine derivatives, as suggested by the available in vitro data, is primarily attributed to their direct free radical scavenging ability. The mechanism likely involves the donation of a hydrogen atom or an electron to stabilize free radicals. While specific interactions with cellular signaling pathways have not been extensively elucidated for this particular class of compounds, the general antioxidant defense mechanism often involves the activation of pathways like the Nrf2-ARE pathway, which upregulates the expression of various antioxidant enzymes. However, for the purpose of this guide, the focus remains on the direct comparative experimental workflow.
Caption: Experimental workflow for comparing the antioxidant potential of Dibenz[b,f]azepine derivatives and BHA.
Comparative Analysis of the Antimicrobial Efficacy of Dibenz[b,f]azepine Sulphonamides and Standard Antibiotics
A comprehensive review of the in-vitro antimicrobial activity of novel Dibenz[b,f]azepine sulphonamide derivatives reveals their potential as potent therapeutic agents, with some compounds demonstrating superior efficacy compared to established antibiotics such as Streptomycin and Fluconazole. This guide provides a detailed comparison of the antimicrobial performance of these novel compounds against a panel of pathogenic bacteria and fungi, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
A pivotal study in the European Journal of Chemistry systematically synthesized and evaluated a series of 5H-Dibenz[b,f]azepine based pyrazole sulphonamides. The investigation aimed to probe the antimicrobial and antioxidative properties of these novel molecules. The results indicated that specific derivatives exhibited significant antimicrobial activity, outperforming standard reference drugs used in the same study.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of the synthesized Dibenz[b,f]azepine sulphonamide derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The results are summarized in the tables below, alongside the MIC values for the standard antibiotics, Streptomycin (for bacteria) and Fluconazole (for fungi), which were tested under the same experimental conditions for direct comparison.
Table 1: Antibacterial Activity (MIC in µg/mL) of Dibenz[b,f]azepine Sulphonamides vs. Streptomycin
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Dibenz[b,f]azepine Sulphonamide 1 | 18 | 20 | 25 | 28 |
| Dibenz[b,f]azepine Sulphonamide 2 | 16 | 18 | 22 | 25 |
| Dibenz[b,f]azepine Sulphonamide 3 (Compound 38) | 10 | 12 | 15 | 18 |
| Dibenz[b,f]azepine Sulphonamide 4 (Compound 39) | 12 | 14 | 16 | 20 |
| Streptomycin (Standard) | 15 | 18 | 20 | 25 |
Note: Lower MIC values indicate higher antimicrobial activity. Compounds 38 and 39 demonstrated superior antibacterial activity against all tested strains compared to Streptomycin.
Table 2: Antifungal Activity (MIC in µg/mL) of Dibenz[b,f]azepine Sulphonamides vs. Fluconazole
| Compound | C. albicans | A. niger |
| Dibenz[b,f]azepine Sulphonamide 1 | 22 | 25 |
| Dibenz[b,f]azepine Sulphonamide 2 | 20 | 23 |
| Dibenz[b,f]azepine Sulphonamide 3 (Compound 38) | 12 | 15 |
| Dibenz[b,f]azepine Sulphonamide 4 (Compound 39) | 14 | 16 |
| Fluconazole (Standard) | 18 | 22 |
Note: Lower MIC values indicate higher antifungal activity. Compounds 38 and 39 exhibited greater antifungal potency against both tested fungal strains in comparison to Fluconazole.
Experimental Protocols
The following is a detailed methodology for the in-vitro antimicrobial susceptibility testing as described in the cited research.
Preparation of Microbial Inoculum:
Bacterial strains were cultured on Nutrient Agar plates for 24 hours at 37°C. Fungal strains were cultured on Potato Dextrose Agar for 48-72 hours at 28°C. A sterile loop was used to transfer a few colonies of the fresh microbial culture into a test tube containing sterile saline solution. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL for bacteria and 1 x 10⁶ to 5 x 10⁶ CFU/mL for fungi. This standardized suspension was then further diluted to achieve the final desired inoculum concentration for the assay.
Broth Microdilution Method for MIC Determination:
The in-vitro antimicrobial activity was determined using the broth microdilution method in 96-well microtiter plates.
-
Preparation of Test Compounds and Standard Drugs: Stock solutions of the synthesized Dibenz[b,f]azepine sulphonamides and the standard antibiotics (Streptomycin and Fluconazole) were prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: A two-fold serial dilution of each test compound and standard drug was performed in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) directly in the microtiter plates. The final concentrations typically ranged from 100 µg/mL to 0.78 µg/mL.
-
Inoculation: Each well was inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.
-
Controls: A positive control (broth with inoculum, without any test compound) and a negative control (broth only) were included on each plate.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: After incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining the antimicrobial activity is depicted in the following diagram.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Signaling Pathway: Proposed Mechanism of Action
While the precise mechanism of action for these novel Dibenz[b,f]azepine sulphonamides is still under investigation, it is hypothesized that they may interfere with critical bacterial metabolic pathways, similar to other sulphonamide-based antibiotics. The general mechanism of action for sulphonamides involves the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking this pathway, sulphonamides inhibit bacterial growth and replication.
Caption: Proposed Mechanism of Action for Sulphonamides.
Unveiling the Binding Landscape: A Comparative Guide to Dibenz[b,f]azepine and Classical Inhibitors Targeting Dihydrofolate Reductase
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between novel compounds and established therapeutic targets is paramount. This guide provides a comprehensive computational validation of Dibenz[b,f]azepine binding to Dihydrofolate Reductase (DHFR), a crucial enzyme in cellular metabolism and a well-known target for various chemotherapeutics. Through a comparative analysis with the classical DHFR inhibitors Methotrexate and Trimethoprim, this document offers a quantitative and methodological framework to evaluate the potential of Dibenz[b,f]azepine derivatives as effective DHFR inhibitors.
This guide presents a summary of quantitative data, detailed experimental and computational protocols, and visualizations of the key pathways and workflows to facilitate a deeper understanding of the binding interactions of these compounds with DHFR.
Comparative Analysis of DHFR Inhibitors
The inhibitory potential of Dibenz[b,f]azepine derivatives, exemplified by PT684, is presented alongside the well-established DHFR inhibitors, Methotrexate and Trimethoprim. The following table summarizes their inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against DHFR from various species. Lower values indicate higher potency.
| Compound | Target DHFR | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Dibenz[b,f]azepine (PT684) | Pneumocystis carinii | - | 1.1 | [1] |
| Rat Liver | - | 1500 | [1] | |
| Methotrexate | Human | 0.0034 - 1.2 | 80 - 120 | [2] |
| Escherichia coli | - | - | ||
| Trimethoprim | Escherichia coli | 0.165 | 20.4 | [3] |
| Human | - | 55260 | [2] |
Experimental and Computational Protocols
A thorough understanding of the methodologies employed to derive these values is crucial for their correct interpretation and for designing future experiments.
Experimental Protocol: DHFR Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against DHFR using a spectrophotometric assay.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF), the substrate
-
NADPH, the cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., Dibenz[b,f]azepine derivative)
-
Control inhibitors (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of DHF and NADPH in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.
-
Inhibitor Addition: Add serial dilutions of the test compound and control inhibitors to their respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding DHF to all wells.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in DHFR activity, by fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Computational Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the binding affinity. The following is a general workflow using AutoDock.
Software:
-
AutoDock Tools (ADT)
-
AutoDock Vina
Procedure:
-
Preparation of the Receptor (DHFR):
-
Obtain the 3D structure of DHFR from the Protein Data Bank (PDB).
-
Using ADT, remove water molecules and any existing ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in PDBQT format.
-
-
Preparation of the Ligand (Dibenz[b,f]azepine):
-
Obtain or draw the 2D structure of the Dibenz[b,f]azepine derivative.
-
Convert the 2D structure to a 3D structure using a program like Open Babel.
-
In ADT, assign Gasteiger charges to the ligand and set the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of DHFR. The coordinates of the grid box can be determined based on the position of a co-crystallized ligand or by identifying the binding pocket.
-
-
Docking Execution:
-
Use AutoDock Vina to perform the docking calculation, specifying the prepared protein and ligand files, and the grid box parameters.
-
-
Analysis of Results:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions using a molecular visualization tool like PyMOL or Chimera to identify key hydrogen bonds and hydrophobic interactions.
-
Computational Protocol: Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event. The following is a general workflow using GROMACS.
Software:
-
GROMACS
-
A molecular visualization tool (e.g., VMD, PyMOL)
Procedure:
-
System Preparation:
-
Prepare the protein and ligand structures as described in the molecular docking protocol.
-
Generate the topology files for both the protein and the ligand using appropriate force fields (e.g., CHARMM36 for the protein, CGenFF for the ligand).
-
Combine the protein and ligand into a single complex.
-
-
Solvation and Ionization:
-
Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic).
-
Solvate the box with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT equilibration: Bring the system to the desired pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system.
-
-
-
Production MD Simulation:
-
Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). During this step, the atomic coordinates are saved at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Analyze the trajectory to understand the stability and dynamics of the protein-ligand complex.
-
Calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Analyze hydrogen bond formation and other interactions over time.
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
Visualizing the Molecular Landscape
Diagrams illustrating the signaling pathway and the computational workflow provide a clear and concise overview of the biological context and the research methodology.
References
- 1. Structural analysis of human dihydrofolate reductase as a binary complex with the potent and selective inhibitor 2,4-diamino-6-{2′-O-(3-carboxypropyl)oxydibenz[b,f]-azepin-5-yl}methylpteridine reveals an unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Determination of Binding Structures and Free Energies of Phosphodiesterase-2 with Benzo[1,4]diazepin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
A Comparative Guide to Dibenz[b,f]azepine Derivatives as P2X4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target, particularly in the context of neuropathic pain and neuroinflammation. The Dibenz[b,f]azepine scaffold, a core structure in several centrally acting drugs, has been explored for its potential to modulate P2X4 receptor activity. This guide provides a comparative evaluation of published Dibenz[b,f]azepine derivatives, presenting their antagonistic potency, outlining key experimental methodologies for their assessment, and visualizing the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Antagonistic Potency
The following table summarizes the in vitro potency of various Dibenz[b,f]azepine derivatives against the human P2X4 receptor. The data is primarily derived from studies on carbamazepine analogues and tricyclic antidepressants.
| Compound | Core Scaffold | Test System | IC50 (µM) | Reference |
| Carbamazepine Derivatives | ||||
| Carbamazepine | Dibenz[b,f]azepine | 1321N1 astrocytoma cells (human P2X4) | > 100 | Tian et al., 2014[1][2] |
| N,N-Diisopropyl-5H-dibenz[b,f]azepine-5-carboxamide | Dibenz[b,f]azepine | 1321N1 astrocytoma cells (human P2X4) | 3.44 | Tian et al., 2014[1][2] |
| Tricyclic Antidepressants | ||||
| Imipramine | Dibenz[b,f]azepine | 1321N1 cells (human P2X4) | 4.68 | Nagata et al., 2009[3] |
| Desipramine | Dibenz[b,f]azepine | 1321N1 cells (human P2X4) | 5.47 | Nagata et al., 2009[3] |
| Clomipramine | Dibenz[b,f]azepine | 1321N1 cells (human P2X4) | 2.50 | Nagata et al., 2009[3] |
| Amitriptyline | Dibenzocycloheptene | Human embryonic kidney cells (human P2X4) | No effect | Ohishi et al., 2008[4] |
Note: The data presented is for comparative purposes. Experimental conditions can vary between studies. Amitriptyline, while a tricyclic antidepressant, does not possess the Dibenz[b,f]azepine core and is included for comparative context, showing no direct antagonistic effect on human P2X4 receptors in the cited study.
Experimental Protocols
The evaluation of Dibenz[b,f]azepine derivatives as P2X4 receptor antagonists typically involves in vitro cellular assays to measure the inhibition of ATP-induced receptor activation.
1. Cell Culture and Transfection:
-
Cell Line: Human astrocytoma cell line 1321N1 or Human Embryonic Kidney (HEK293) cells are commonly used. These cell lines do not endogenously express P2X4 receptors, providing a clean background for expressing the receptor of interest.
-
Transfection: The cells are stably or transiently transfected with a plasmid containing the cDNA for the human P2X4 receptor. Stable transfection ensures consistent receptor expression across experiments.
2. Calcium Influx Assay:
-
Objective: To measure the inhibition of ATP-induced intracellular calcium ([Ca2+]i) increase by the test compounds.
-
Methodology:
-
Cell Plating: Transfected cells are seeded into 96-well or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.
-
Compound Incubation: The test compounds (Dibenz[b,f]azepine derivatives) at various concentrations are added to the wells and incubated for a specific period.
-
Agonist Stimulation: The P2X4 receptor agonist, adenosine 5'-triphosphate (ATP), is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The concentration-response curves for the antagonists are generated, and the IC50 values are calculated to determine the potency of the compounds.[1]
-
3. Whole-Cell Patch-Clamp Electrophysiology:
-
Objective: To directly measure the ion channel currents mediated by P2X4 receptors and their inhibition by the test compounds.
-
Methodology:
-
Cell Preparation: Transfected cells are prepared for electrophysiological recording.
-
Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a constant value (e.g., -60 mV).
-
Agonist and Antagonist Application: ATP is applied to the cell to evoke an inward current. The test compound is co-applied with ATP to determine its inhibitory effect.
-
Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the extent of inhibition and to characterize the mechanism of antagonism (e.g., competitive vs. non-competitive).
-
Mandatory Visualizations
References
- 1. Carbamazepine derivatives with P2X4 receptor-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Carbamazepine derivatives with P2X4 receptor-blocking activity. (CHEMBL3102848) - ChEMBL [ebi.ac.uk]
- 3. Antidepressants inhibit P2X4 receptor function: a possible involvement in neuropathic pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amitriptyline does not block the action of ATP at human P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Dibenz[b,f]azepine-Based Antifolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dibenz[b,f]azepine-based antifolates, focusing on their structure-activity relationship (SAR) as inhibitors of dihydrofolate reductase (DHFR). The information presented is supported by experimental data to aid in the rational design of novel and selective antifolate agents.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of a series of 2,4-diamino-6-{[(dibenz[b,f]azepin-5-yl)methyl]amino}pteridine analogues against DHFR from various species is summarized below. These compounds feature a dibenz[b,f]azepine moiety attached to a 2,4-diaminopteridine core, a classic pharmacophore for DHFR inhibition. The key structural variable in this series is the nature and position of substituents on the dibenz[b,f]azepine ring.
| Compound | Substitution on Dibenz[b,f]azepine | pcDHFR IC50 (nM)[1][2] | tgDHFR IC50 (nM)[1][2] | maDHFR IC50 (nM)[1][2] | Rat DHFR IC50 (nM)[1][2] |
| PT684 (10) | 2'-O-(CH2)3COOH | 1.1 | 9.9 | 2.0 | >1400 |
| 12 | 2'-O-CH2-(p-C6H4)-COOH | 1.0 | 22 | 0.75 | 560 |
| Piritrexim (PTX) | (Reference lipophilic inhibitor) | 13 | 4.3 | 0.61 | 3.4 |
| Trimethoprim (TMP) | (Reference selective inhibitor) | 13,000 | 2,800 | 300 | 180,000 |
Abbreviations:
-
pcDHFR: Pneumocystis carinii dihydrofolate reductase
-
tgDHFR: Toxoplasma gondii dihydrofolate reductase
-
maDHFR: Mycobacterium avium dihydrofolate reductase
-
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-Activity Relationship (SAR) Analysis
The data reveals that the dibenz[b,f]azepine scaffold serves as a potent lipophilic substituent that can effectively occupy a hydrophobic pocket in the active site of DHFR. The key to achieving high potency and selectivity lies in the nature of the substituents on this tricyclic system.
A crucial finding is the significant enhancement of potency and selectivity by introducing a carboxylic acid-containing side chain at the 2'-position of the dibenz[b,f]azepine ring.[1][2] For instance, compound PT684 , with a 3-carboxypropyl ether side chain, and compound 12 , with a 4-carboxybenzyloxy side chain, are highly potent inhibitors of DHFR from opportunistic pathogens such as P. carinii, T. gondii, and M. avium, while showing significantly lower affinity for rat (and human) DHFR.[1][2] This selectivity is a critical attribute for developing drugs with a favorable therapeutic index.
The crystal structure of human DHFR in complex with PT684 reveals the structural basis for its potent inhibition.[3] The 2,4-diaminopteridine ring anchors the inhibitor in the active site through hydrogen bonding with key residues, a canonical interaction for this class of inhibitors. The dibenz[b,f]azepine moiety extends into a hydrophobic region of the active site. Interestingly, the terminal carboxylate of the side chain of PT684 does not directly interact with the conserved active site arginine (Arg70 in human DHFR). Instead, it is involved in a network of water-mediated hydrogen bonds.[3] This unique binding mode, differing from classical antifolates like methotrexate, provides a new avenue for designing selective inhibitors.
The larger active site volume of DHFR from pathogens like P. carinii compared to human DHFR is thought to better accommodate the bulky dibenz[b,f]azepine substituent and its flexible side chain, contributing to the observed selectivity.[3]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against DHFR. Specific concentrations and incubation times may need to be optimized for different DHFR enzymes and inhibitor potencies.
Principle: The activity of DHFR is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
DHFR enzyme (from the desired species)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mg/mL BSA.
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.
-
Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the following in order:
-
Assay Buffer
-
NADPH solution (final concentration typically 100 µM)
-
Test compound solution or vehicle control (e.g., DMSO)
-
DHFR enzyme solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 5-10 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the DHF solution (final concentration typically 50 µM).
-
-
Kinetic Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Key Structure-Activity Relationships
The following diagram illustrates the key structural features of dibenz[b,f]azepine-based antifolates that influence their activity and selectivity.
Caption: Key pharmacophoric elements of dibenz[b,f]azepine-based DHFR inhibitors.
Simplified Binding Mode in Human DHFR
This diagram depicts a simplified representation of the key interactions between a dibenz[b,f]azepine-based antifolate and the active site of human dihydrofolate reductase, based on the crystal structure of the PT684-hDHFR complex.[3]
Caption: Key interactions of dibenz[b,f]azepine antifolates in the hDHFR active site.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as potent and selective inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analysis of human dihydrofolate reductase as a binary complex with the potent and selective inhibitor 2,4-diamino-6-{2'-O-(3-carboxypropyl)oxydibenz[b,f]-azepin-5-yl}methylpteridine reveals an unusual binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dibenz(b,f)azepine: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Dibenz(b,f)azepine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
This compound and its derivatives are heterocyclic compounds that require careful handling and disposal due to their potential biological activity and environmental impact. Improper disposal is not only a safety hazard but also a violation of regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A laboratory coat must be worn. |
| Respiratory Protection | Use a certified respirator with an organic vapor cartridge if there is a risk of aerosolization or if handling large quantities in a poorly ventilated area. |
Engineering Controls: All handling of this compound, especially during waste consolidation and packaging, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
II. Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical first steps in the disposal process.
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.
-
Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Avoid Mixing: Never mix this compound waste with incompatible chemicals. It is incompatible with strong oxidizing agents.
-
III. Step-by-Step Disposal Protocol
Follow this protocol for the safe packaging and disposal of this compound waste.
1. Container Selection:
- Use only approved, leak-proof, and chemically compatible containers for hazardous waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
- Ensure containers have a secure, tight-fitting lid.
2. Labeling:
- All waste containers must be clearly labeled with the words "Hazardous Waste."
- The label must include:
- The full chemical name: "this compound" (avoid abbreviations).
- The concentration and quantity of the waste.
- The date of accumulation.
- The name and contact information of the principal investigator or laboratory supervisor.
3. Accumulation:
- Store waste containers in a designated satellite accumulation area within the laboratory.
- Keep containers closed at all times, except when adding waste.
- Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the laboratory.
4. Disposal Request:
- Once a waste container is full or has reached the accumulation time limit set by your institution (typically 90-180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.
Quantitative Disposal Considerations:
| Parameter | Guideline |
| Maximum Laboratory Accumulation | < 55 gallons of total hazardous waste. |
| Aqueous Waste Concentration | While no specific limit is set for this compound, all aqueous solutions should be treated as hazardous waste. |
| Solid Waste Concentration | All solid waste, regardless of concentration, must be disposed of as hazardous waste. |
| Empty Container Disposal | Containers that held this compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[1] |
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: If it is safe to do so, contain the spill using absorbent pads or other appropriate materials.
-
Clean-up:
-
For small spills of solid material, carefully sweep up the material and place it in a labeled hazardous waste container.
-
For small liquid spills, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
-
Decontaminate: Decontaminate the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and your local EHS department for detailed regulations and procedures. By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dibenz(b,f)azepine
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Dibenz(b,f)azepine. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Protocols
This compound and its derivatives require careful handling due to their potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin contact. All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is the first and most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil). Double gloving is recommended.[1] | Provides a barrier against skin contact. Nitrile is recommended for its resistance to a range of chemicals. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects eyes from dust particles and splashes of solutions containing the compound. |
| Body Protection | A long-sleeved lab coat with a closed front is mandatory. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. | Protects the body from contamination. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. In the event of a spill, when working outside of a fume hood, or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] | Prevents inhalation of harmful dust or vapors. |
Occupational Exposure Limits (OELs): As of the latest review, no specific Occupational Exposure Limit (OEL) has been established for this compound by major regulatory bodies.[2][3] Therefore, it is crucial to handle this compound with a high degree of caution and always aim to minimize exposure to the lowest achievable level.
Step-by-Step Operational Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key stages from preparation to disposal.
Personal Protective Equipment (PPE) Selection Logic
The selection of appropriate PPE is a critical decision-making process that depends on the specific task and the potential for exposure. The following diagram illustrates a logical approach to selecting the correct level of protection.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.
Step 1: Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and empty vials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams. Amine waste should be kept separate from other chemical wastes to prevent hazardous reactions.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
Step 2: Containerization and Labeling
-
Use only approved, leak-proof, and chemically compatible containers for waste storage.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 3: Storage
-
Store all hazardous waste in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that waste containers are kept closed at all times, except when adding waste.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company.
-
Maintain detailed records of all waste generated and disposed of, in accordance with institutional and local regulations.
By adhering to these rigorous safety and disposal protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe and compliant research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
